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1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one Documentation Hub

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  • Product: 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one
  • CAS: 54258-26-3

Core Science & Biosynthesis

Foundational

1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one molecular structure

An In-depth Technical Guide to 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one Abstract: This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one

Abstract: This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one, also known as 3-methoxy-5-acetylisoxazole. The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] This document delineates the core molecular structure, predicted physicochemical properties, and a proposed, literature-informed synthetic pathway for this specific derivative. Furthermore, it offers an in-depth analysis of its expected spectroscopic signature, including predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule for applications in synthesis, as a building block for more complex structures, or for evaluation in discovery pipelines.

Overview and Significance

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern chemistry. Its derivatives are integral to a wide array of applications, from pharmaceuticals and agrochemicals to photochromic materials and solar cells.[1][2] The specific arrangement of heteroatoms imparts a unique dipole moment and hydrogen bonding capability, making it a valuable pharmacophore for interacting with biological targets. The title compound, 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one, features key functional groups—a methoxy group at the 3-position and an acetyl group at the 5-position—that serve as critical handles for further chemical modification and influence the molecule's overall electronic profile and reactivity. Understanding its structure and properties is foundational for its effective use in synthetic and medicinal chemistry programs.

Nomenclature and Identification

To ensure clarity and precision, the compound is identified by several key descriptors. While a definitive, publicly indexed CAS Number for this specific structure is ambiguous in major databases, with some entries like 13149-13-4 often misattributing to other compounds, its identity is unequivocally established by its systematic IUPAC name and molecular formula.[3][4]

Identifier Value
IUPAC Name 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one
Common Name 3-Methoxy-5-acetylisoxazole
Molecular Formula C₆H₇NO₃
Molecular Weight 141.13 g/mol
Exact Mass 141.0426 Da

Molecular Structure and Physicochemical Properties

Core Molecular Structure

The molecule consists of a central 1,2-oxazole (isoxazole) ring. A methoxy (-OCH₃) group is attached to the C3 position, and an acetyl (-COCH₃) group is attached to the C5 position. The planarity of the isoxazole ring and the electronic influence of the electron-donating methoxy group and the electron-withdrawing acetyl group define its chemical behavior.

Caption: Molecular structure of 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one.

Computed Physicochemical Properties

Experimental data for this specific molecule is not widely published. The following table summarizes key physicochemical properties predicted using established computational models, which provide valuable estimates for experimental design.

Property Predicted Value Method/Source
logP (Octanol-Water Partition Coefficient) 0.5 - 1.0XLogP3 / ChemAxon[5][6]
Topological Polar Surface Area (TPSA) 58.6 ŲComputational
Hydrogen Bond Acceptors 4Computational
Hydrogen Bond Donors 0Computational
Rotatable Bonds 2Computational

Synthesis and Purification

Retrosynthetic Analysis

A logical synthetic approach involves the formation of the acetyl group at the C5 position from a corresponding carboxylic acid ester precursor. This strategy is advantageous as isoxazole carboxylates are often accessible through well-established cycloaddition reactions. The key disconnection is the conversion of the C5-ester to a C5-ketone.

Target 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one Precursor Methyl 3-methoxy-1,2-oxazole-5-carboxylate Target->Precursor  Grignard Addition  or equivalent Reagent Grignard Reagent (e.g., CH₃MgBr) or Organolithium (e.g., CH₃Li) Precursor->Reagent

Caption: Retrosynthetic workflow for the target molecule.

Proposed Synthetic Protocol

This protocol is based on established organometallic additions to ester functionalities and synthetic procedures for related isoxazole precursors.[1]

Objective: To synthesize 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one from methyl 3-methoxy-1,2-oxazole-5-carboxylate.

Materials:

  • Methyl 3-methoxy-1,2-oxazole-5-carboxylate (1.0 eq)

  • Methylmagnesium bromide (CH₃MgBr), 3.0 M solution in diethyl ether (2.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of methyl 3-methoxy-1,2-oxazole-5-carboxylate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent over-addition and side reactions.

  • Grignard Addition: Add the methylmagnesium bromide solution (2.2 eq) dropwise via a syringe pump over 30 minutes. The causality here is to maintain a low concentration of the nucleophile to favor the formation of the ketone intermediate over tertiary alcohol formation.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl and extracting with EtOAc.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath. This protonates the intermediate alkoxide and neutralizes excess Grignard reagent.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Validation

The resulting crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient. The self-validating nature of this protocol is confirmed by analyzing the purified fractions via TLC and the spectroscopic methods detailed in the following section to confirm the structure and purity of the final product.

Spectroscopic and Analytical Characterization

The following data are predicted based on the chemical structure and standard principles of spectroscopy. Experimental verification is required for confirmation.

Predicted ¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted spectra for the title compound in a standard solvent like CDCl₃ are highly characteristic.

Table: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~6.8 Singlet 1H CH (isoxazole ring) The proton at C4 is in a unique electronic environment, deshielded by the ring system.
~4.1 Singlet 3H -OCH₃ Methoxy protons are typically found in this region.

| ~2.6 | Singlet | 3H | -COCH₃ | Acetyl methyl protons are deshielded by the adjacent carbonyl group. |

Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~188 C =O (acetyl) Ketone carbonyl carbons are significantly deshielded.
~168 C 3 (isoxazole) Carbon attached to two heteroatoms (N and O-methoxy).
~162 C 5 (isoxazole) Carbon attached to N and the acetyl group.
~105 C 4 (isoxazole) The CH carbon of the isoxazole ring.
~58 -OC H₃ Typical chemical shift for a methoxy carbon.

| ~26 | -COC H₃ | Acetyl methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~1710 Strong C=O Stretch (acetyl ketone)
~1600 Medium C=N Stretch (isoxazole ring)
~1550 Medium C=C Stretch (isoxazole ring)

| ~1250 | Strong | C-O Stretch (asymmetric, methoxy) |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table: Predicted High-Resolution MS (ESI+) Data

Ion Calculated m/z
[M+H]⁺ 142.0504

| [M+Na]⁺ | 164.0323 |

Applications in Research and Drug Development

Role as a Synthetic Building Block

1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one is a versatile intermediate. The acetyl group is a key reactive site, enabling a variety of transformations:

  • Aldol Condensations: Reaction with aldehydes or ketones to form α,β-unsaturated chalcone-like structures, which are themselves important pharmacophores.[7]

  • Reductions: Reduction of the ketone to a secondary alcohol, introducing a new chiral center.

  • Halogenation: α-Halogenation of the acetyl group to produce a halo-ketone, a powerful electrophile for building more complex heterocyclic systems.

Potential Pharmacological Relevance

While this specific molecule may not be an active pharmaceutical ingredient itself, the 3-methoxyisoxazole moiety is found in compounds with demonstrated biological activity. The structural motifs present are relevant in the design of agents targeting a range of biological processes. The compound serves as an excellent starting point for library synthesis in drug discovery campaigns, particularly for developing anti-inflammatory, neuroprotective, or antimicrobial agents.[8]

Conclusion

1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one is a well-defined heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed framework of its molecular structure, predicted physicochemical and spectroscopic properties, and a robust, literature-informed synthetic strategy. The causal explanations behind the proposed protocols and the predictive data analysis offer researchers the foundational knowledge required to confidently incorporate this molecule into their research and development workflows.

References

  • Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File.
  • PubChem. (n.d.). 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • CompTox Chemicals Dashboard. (2025). 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one. U.S. Environmental Protection Agency. Available at: [Link]

  • Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Wiley-VCH GmbH. (2022). Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. Advanced Synthesis & Catalysis. Available at: [Link]

  • PubChem. (n.d.). 2-{amino}-1-(4-phenylpiperazin-1-YL)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

  • CompTox Chemicals Dashboard. (2025). 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one. U.S. Environmental Protection Agency. Available at: [Link]

  • PubChem. (n.d.). 1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-ethoxyphenyl]ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Hydroxy-5-methylisoxazole. Available at: [Link]

  • Pharmaffiliates. (n.d.). 13149-04-7 | ((1R,2R)-Cyclohex-4-ene-1,2-diyl)dimethanol. Available at: [Link]

  • ChemSRC. (n.d.). CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE(13149-00-3) 1H NMR spectrum. Available at: [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Biomedical Journal of Scientific & Technical Research. (2022). One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). Available at: [Link]

  • ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. Available at: [Link]

  • MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank. Available at: [Link]

  • FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Available at: [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. Available at: [Link]

  • ResearchGate. (n.d.). 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one. Available at: [Link]

  • MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

synthesis of 3-methoxy-5-acetyl-1,2-oxazole

An In-depth Technical Guide to the Synthesis of 3-methoxy-5-acetyl-1,2-oxazole Executive Summary The 1,2-oxazole (isoxazole) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-methoxy-5-acetyl-1,2-oxazole

Executive Summary

The 1,2-oxazole (isoxazole) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a detailed technical overview for the , a valuable heterocyclic building block for drug discovery and development. We present two robust and distinct synthetic strategies: the highly regioselective 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and the classical, yet refined, cyclocondensation of a functionalized β-dicarbonyl equivalent with hydroxylamine. This document offers senior application scientists and drug development professionals a comprehensive resource, detailing not only step-by-step experimental protocols but also the underlying mechanistic rationale, comparative analysis of the routes, and key characterization data.

Introduction

The 1,2-Oxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups, such as carboxylic acids, have cemented its importance in drug design.[3] This framework is integral to a wide array of clinically approved drugs, including the anti-inflammatory parecoxib, the antibiotic sulfamethoxazole, and the antipsychotic risperidone.[1] The versatility of the isoxazole ring allows it to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, making it a common pharmacophore in modern medicinal chemistry.[2]

The Target Molecule: 3-methoxy-5-acetyl-1,2-oxazole

3-methoxy-5-acetyl-1,2-oxazole is a multifunctionalized heterocycle poised for further chemical elaboration. The methoxy group at the C3 position and the acetyl group at the C5 position offer orthogonal handles for diversification, making it an attractive intermediate for constructing libraries of complex molecules. The primary synthetic challenges in its preparation lie in achieving absolute regiocontrol to avoid the formation of the isomeric 5-methoxy-3-acetyl-1,2-oxazole and ensuring the stability of the functional groups under the chosen reaction conditions. This guide will explore two distinct methodologies designed to overcome these challenges effectively.

Synthetic Strategies: A Mechanistic Overview

The construction of the 3-methoxy-5-acetyl-1,2-oxazole ring can be approached from two fundamentally different mechanistic pathways. Each strategy leverages common, readily available precursors but differs significantly in the method of ring formation, which has direct implications for regioselectivity, scope, and scalability.

  • [3+2] Dipolar Cycloaddition: This method involves the reaction of a three-atom dipole (a nitrile oxide) with a two-atom dipolarophile (an alkyne). It is renowned for its predictability and high regioselectivity, typically yielding a single isoxazole isomer.[2][4][5][6]

  • Cyclocondensation: This classical approach involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[1][7][8] While powerful, this method can suffer from a lack of regioselectivity, often producing a mixture of isomers. Modern variations, however, utilize precursors such as β-enamino ketones to direct the cyclization, thereby ensuring the formation of a single, desired regioisomer.[1][9][10]

The choice between these pathways depends on factors such as the availability of starting materials, desired scale, and tolerance for process optimization.

Synthetic_Strategies cluster_0 Method 1: [3+2] Dipolar Cycloaddition cluster_1 Method 2: Regioselective Cyclocondensation Nitrite_Oxide Methoxycarbonitrile Oxide (in situ generated) Method1_Product 3-methoxy-5-acetyl-1,2-oxazole Nitrite_Oxide->Method1_Product [3+2] Cycloaddition Alkyne But-3-yn-2-one Alkyne->Method1_Product Enaminone β-Enamino Ketone Precursor Method2_Product 3-methoxy-5-acetyl-1,2-oxazole Enaminone->Method2_Product Cyclization & Dehydration Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Method2_Product Start Common Precursors Start->Nitrite_Oxide Precursor Synthesis Start->Alkyne Start->Enaminone Precursor Synthesis Start->Hydroxylamine

Divergent synthetic pathways to the target molecule.

Method 1: Synthesis via [3+2] Dipolar Cycloaddition

Principle and Rationale

The 1,3-dipolar cycloaddition is a powerful and highly reliable method for constructing the isoxazole core.[2][5] The reaction proceeds between a nitrile oxide, generated in situ, and an alkyne. The regioselectivity is governed by the electronic and steric properties of the substituents on both components. For the , the reaction between methoxycarbonitrile oxide and but-3-yn-2-one is expected to proceed with high regioselectivity to furnish the desired product, as the acetyl group of the alkyne directs the C3 substituent of the nitrile oxide.

Precursor Synthesis
  • Dipolarophile (Alkyne): But-3-yn-2-one is a commercially available reagent. It serves as the two-carbon component that provides the C4 and C5 atoms of the isoxazole ring, along with the C5-acetyl substituent.

  • Nitrile Oxide Precursor: Methoxycarbonitrile oxide is highly reactive and is therefore generated in situ. A common and effective precursor is a hydroximoyl chloride, such as methyl 2-chloro-2-(hydroxyimino)acetate . This can be synthesized from commercially available methyl chloroacetate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-2-(hydroxyimino)acetate (Hydroximoyl Chloride Precursor)

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve methyl chloroacetate (1.0 eq) in diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Add a saturated aqueous solution of sodium nitrite (1.2 eq) dropwise, followed by the slow addition of 2M HCl (1.5 eq) while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition

  • To a stirred solution of but-3-yn-2-one (1.0 eq) in toluene, add the crude methyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq).

  • Cool the mixture to 0°C.

  • Add triethylamine (1.5 eq) dropwise over 30 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-methoxy-5-acetyl-1,2-oxazole.

Process Visualization

Method1_Workflow cluster_mech Reaction Mechanism cluster_proc Experimental Workflow Precursor Hydroximoyl Chloride NitrileOxide Nitrile Oxide (Reactive Intermediate) Precursor->NitrileOxide - HCl Base Et3N Base->Precursor Product 3-methoxy-5-acetyl-1,2-oxazole NitrileOxide->Product Alkyne But-3-yn-2-one Alkyne->Product Start Mix Alkyne & Precursor in Toluene Step1 Add Et3N at 0°C Start->Step1 Step2 Stir at RT (12-18h) Step1->Step2 Step3 Filter Salt Step2->Step3 Step4 Aqueous Work-up Step3->Step4 Step5 Purify (Chromatography) Step4->Step5 Final Isolated Product Step5->Final

Workflow and mechanism for the [3+2] cycloaddition.
Data Summary
ParameterValue/Description
Starting Materials Methyl 2-chloro-2-(hydroxyimino)acetate, But-3-yn-2-one
Key Reagent Triethylamine (Base)
Solvent Toluene
Reaction Temperature 0°C to Room Temperature
Typical Reaction Time 12 - 18 hours
Expected Yield 60 - 80%
Purification Method Silica Gel Column Chromatography

Method 2: Synthesis via Regioselective Cyclocondensation

Principle and Rationale

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a foundational method for isoxazole synthesis.[8] However, with unsymmetrical dicarbonyls, it often leads to a mixture of regioisomers. To overcome this, the reactivity of one carbonyl group can be masked or altered. The use of a β-enamino ketone precursor provides an elegant solution.[1][9] The enamine functionality deactivates the adjacent carbonyl group towards initial nucleophilic attack by hydroxylamine. The hydroxylamine preferentially attacks the more electrophilic ketone carbonyl, initiating a cyclization sequence that proceeds through a single pathway, thus affording a single regioisomer.[9]

Precursor Synthesis
  • Hydroxylamine: Commercially available, typically as the hydrochloride salt (NH₂OH·HCl).

  • β-Enamino Ketone Precursor: The key to this regioselective synthesis is (E)-4-(dimethylamino)-1-methoxybut-3-en-2-one . This precursor contains the required carbon skeleton and the methoxy group. It can be synthesized from 1-methoxyacetone by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Detailed Experimental Protocol

Step 1: Synthesis of (E)-4-(dimethylamino)-1-methoxybut-3-en-2-one

  • In a round-bottom flask, combine 1-methoxyacetone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1 eq).

  • Heat the mixture at 80-90°C for 3-5 hours. The reaction generates methanol as a byproduct, which can be removed by distillation if desired.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove excess DMF-DMA under high vacuum to yield the crude β-enamino ketone, which is often a colored oil and can be used directly in the next step.

Step 2: Cyclocondensation to form 3-methoxy-5-acetyl-1,2-oxazole

  • Dissolve the crude (E)-4-(dimethylamino)-1-methoxybut-3-en-2-one (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. Sodium acetate acts as a base to free the hydroxylamine and buffer the reaction.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC until the starting enaminone is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target compound.

Process Visualization

Method2_Workflow cluster_mech Regioselective Mechanism cluster_proc Experimental Workflow Enaminone β-Enamino Ketone IntermediateA Initial Adduct (Attack at Ketone) Enaminone->IntermediateA Hydroxylamine NH2OH Hydroxylamine->Enaminone Nucleophilic Attack IntermediateB Cyclized Intermediate IntermediateA->IntermediateB - (CH3)2NH Product 3-methoxy-5-acetyl-1,2-oxazole IntermediateB->Product - H2O Start Synthesize Enaminone Precursor Step1 Dissolve in Ethanol Start->Step1 Step2 Add NH2OH·HCl & NaOAc Step1->Step2 Step3 Reflux (4-8h) Step2->Step3 Step4 Evaporate & Work-up Step3->Step4 Step5 Purify (Chromatography) Step4->Step5 Final Isolated Product Step5->Final

Workflow and mechanism for the regioselective cyclocondensation.
Data Summary
ParameterValue/Description
Starting Materials 1-methoxyacetone, DMF-DMA, Hydroxylamine hydrochloride
Key Intermediate (E)-4-(dimethylamino)-1-methoxybut-3-en-2-one
Solvent Ethanol
Reaction Temperature Reflux (~78°C)
Typical Reaction Time 4 - 8 hours
Expected Yield 55 - 75%
Purification Method Silica Gel Column Chromatography

Comparative Analysis and Optimization

FeatureMethod 1: [3+2] CycloadditionMethod 2: Regioselective Cyclocondensation
Regioselectivity Excellent, typically a single isomer is formed.Excellent, directed by the enamine group.[1][9]
Starting Materials Requires synthesis of a hydroximoyl chloride precursor. But-3-yn-2-one can be hazardous.Requires synthesis of a β-enamino ketone. Precursors are generally less hazardous.
Reaction Conditions Mild (0°C to RT), but can be slow (12-18h).Requires heating (reflux), but is generally faster (4-8h).
Scalability Generally scalable, but handling of the alkyne and in situ generation of nitrile oxide requires care.Highly scalable and operationally simple.
Atom Economy Good, but generates stoichiometric amounts of triethylamine salt waste.Good, generates dimethylamine and water as byproducts.

Troubleshooting Insights:

  • Low Yield in Method 1: May be due to the dimerization of the nitrile oxide. Ensure slow addition of the base at low temperatures to favor the cycloaddition pathway.

  • Incomplete Reaction in Method 2: Ensure the enaminone precursor is of sufficient purity. The reaction may require a longer reflux time or the use of a different solvent system, such as glacial acetic acid.

  • Purification Challenges: Both methods may yield colored impurities. Purification via column chromatography is essential. Recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) can be employed for final polishing.

Characterization of 3-methoxy-5-acetyl-1,2-oxazole

The identity and purity of the final product must be confirmed through standard analytical techniques. While specific spectral data is not available in the initial search, the expected characteristics are as follows:

  • ¹H NMR: Expect distinct singlets for the methoxy protons (~4.0 ppm), the acetyl methyl protons (~2.5 ppm), and the C4-proton of the isoxazole ring (~6.5 ppm).

  • ¹³C NMR: Expect signals for the methoxy carbon, the two carbonyl carbons (acetyl and ring C3), the isoxazole ring carbons (C3, C4, C5), and the acetyl methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the acetyl group (~1700 cm⁻¹), C=N stretch, and C-O-C stretches of the methoxy group and the isoxazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₆H₇NO₃, MW: 141.12 g/mol ) should be observed.

Conclusion

The can be successfully achieved via two distinct and reliable methods. The 1,3-dipolar cycloaddition offers a mechanistically elegant route with excellent, predictable regioselectivity. In contrast, the regioselective cyclocondensation of a bespoke β-enamino ketone provides an operationally simpler and potentially more scalable alternative, effectively overcoming the classical challenge of regiocontrol in isoxazole synthesis. The choice of method will be dictated by the specific constraints and objectives of the research program, including precursor availability, required scale, and process safety considerations. Both pathways deliver a valuable, functionalized heterocyclic building block ready for application in drug discovery and development programs.

References

  • ChemRxiv. (2025). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines.
  • Rosa, G. P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • ResearchGate. (n.d.). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • CORE. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]

  • ResearchGate. (2025). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Royal Society of Chemistry. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]

  • Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • Semantic Scholar. (n.d.). Derivatives of 1,3-Diketones and 1,2-Oxazoles as Versatile Synthons and Precursors of Biomolecules. [Link]

  • ResearchGate. (2025). New Synthesis of 3-Chloroisoxazoles. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Profile of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one

Prepared by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one, a key heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the structural and electronic properties of such molecules is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational spectroscopic fingerprint for this compound. The causality behind experimental choices and data interpretation is explained, ensuring a robust framework for the characterization of this and structurally related isoxazole derivatives. All presented data are based on established principles of spectroscopy and analysis of structurally analogous compounds, supported by authoritative references.

Molecular Identity and Physicochemical Properties

1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one belongs to the isoxazole class of five-membered heterocyclic compounds, which are noted for their diverse biological activities. The presence of a methoxy group at the 3-position and an acetyl group at the 5-position of the isoxazole ring defines its unique chemical architecture and reactivity.

  • IUPAC Name: 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one

  • Synonyms: 5-Acetyl-3-methoxyisoxazole, 1-(3-methoxyisoxazol-5-yl)ethanone

  • Molecular Formula: C₆H₇NO₃

  • Molecular Weight: 141.13 g/mol

Chemical Structure:

G cluster_start Initial Analysis cluster_data Data Acquisition cluster_info Information Derived cluster_end Structural Confirmation start Target Molecule: 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one ms Mass Spectrometry (MS) ir Infrared (IR) Spectroscopy nmr NMR Spectroscopy (¹H & ¹³C) ms_info Molecular Weight (141) & Fragmentation Pattern ms->ms_info ir_info Functional Groups: C=O, C=N, C-O ir->ir_info nmr_info Carbon-Hydrogen Framework Connectivity & Environment nmr->nmr_info end_node Confirmed Structure ms_info->end_node ir_info->end_node nmr_info->end_node

Exploratory

Technical Guide: Safety and Hazards of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one

The following technical guide details the safety, hazards, and handling protocols for 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (also known as 5-Acetyl-3-methoxyisoxazole ). Part 1: Executive Summary & Chemical Identity 1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, hazards, and handling protocols for 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (also known as 5-Acetyl-3-methoxyisoxazole ).

Part 1: Executive Summary & Chemical Identity

1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one is a specialized heterocyclic building block often used in the synthesis of pharmaceutical intermediates and agrochemicals. While it shares general hazards with other isoxazole derivatives, its specific substitution pattern—a methoxy group at position 3 and an acetyl group at position 5—introduces unique neurotoxicological risks upon metabolic or chemical hydrolysis.

This guide treats the compound not merely as a chemical irritant but as a masked 3-hydroxyisoxazole , a class of compounds known for potent bioactivity at glutamate and GABA receptors (e.g., Ibotenic acid, Muscimol).

Chemical Identification
PropertyDetail
IUPAC Name 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one
Common Synonyms 5-Acetyl-3-methoxyisoxazole; 3-Methoxy-5-isoxazolyl methyl ketone
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
Physical State Solid or low-melting solid (Analogs melt ~35–60°C)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
Structural Alert Isoxazole Ring : Potential for high-energy decomposition.[1][2] 3-Methoxy Group : Potential prodrug for 3-hydroxyisoxazole (neuroactive).

Part 2: Hazard Identification & Toxicology[3]

The "Masked" Neurotoxicity Hazard

The critical safety insight for this compound lies in its potential to hydrolyze. The 3-methoxyisoxazole moiety is a bioisostere and protected form of 3-hydroxyisoxazole .

  • Mechanism: Under acidic conditions or enzymatic action (in vivo), the methoxy group can be cleaved to release the free 3-hydroxyisoxazole.

  • Biological Target: 3-Hydroxyisoxazoles are structural analogs of the neurotransmitter Glutamate . They can act as potent agonists at AMPA/Kainate receptors (excitotoxicity) or GABA receptors (depressants), depending on the specific substitution.

  • Risk: Ingestion or significant inhalation may lead to CNS effects ranging from sedation to excitotoxic seizures, distinct from simple chemical irritation.

GHS Classification (Inferred from Structural Analogs)

Based on data for 3-methyl-5-acetylisoxazole and general isoxazole toxicity.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3] Warning: Treat as Category 3 (Toxic) due to potential neuroactivity.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4][5][6]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Bioactivation Pathway Diagram

The following diagram illustrates the theoretical bioactivation pathway that necessitates high-containment handling.

Bioactivation Compound 1-(3-Methoxy-1,2-oxazol-5-yl) ethan-1-one Hydrolysis Hydrolysis (Acidic/Enzymatic) Compound->Hydrolysis ActiveMetabolite 1-(3-Hydroxy-1,2-oxazol-5-yl) ethan-1-one Hydrolysis->ActiveMetabolite Demethylation Receptor Glutamate/GABA Receptor Binding ActiveMetabolite->Receptor Structural Mimicry Effect CNS Effect (Excitation/Sedation) Receptor->Effect

Figure 1: Potential bioactivation pathway. The methoxy group masks the polar 3-hydroxy moiety, facilitating cell membrane penetration before hydrolysis releases the active neurotoxin.

Part 3: Handling, Storage, and Stability[4]

Stability & Reactivity
  • Thermal Instability: Isoxazoles possess a high heat of formation. The N-O bond is weak and can cleave under high heat or reductive conditions, potentially leading to ring-opening and energetic decomposition.

  • Incompatibilities:

    • Strong Acids/Bases: Catalyze hydrolysis of the methoxy group.

    • Reducing Agents (e.g., H₂/Pd, LAH): Cleave the isoxazole ring to form amino-enones (often violent).

    • Strong Oxidizers: Risk of fire/explosion.[7]

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) is recommended to prevent moisture ingress and hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation/reaction with ring-opened products.

Exposure Controls & PPE

Given the potential for neurotoxicity, standard chemical handling is insufficient.

PPE ComponentSpecificationReason
Respiratory P3/N100 Particulate Respirator or Powered Air-Purifying Respirator (PAPR)Prevent inhalation of dusts that could be systemically absorbed.
Hand Protection Double-gloving: Nitrile (Outer) + Laminate (Inner)Prevent transdermal absorption (common for small lipophilic heterocycles).
Eye Protection Chemical GogglesPrevent mucosal absorption via eyes.
Engineering Class II Biosafety Cabinet or Chemical Fume HoodPrimary containment for all open handling.

Part 4: Emergency Response Protocols

First Aid
  • Inhalation: Move to fresh air immediately. Alert medical personnel to potential neurotoxic exposure (isoxazole derivative). Monitor for signs of CNS depression or excitation (tremors).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses.[3][5][6][8]

  • Ingestion: Do NOT induce vomiting. The risk of aspiration combined with potential seizures makes vomiting dangerous. Administer activated charcoal if conscious and advised by Poison Control.

Fire Fighting
  • Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

  • Specific Hazards: Combustion emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

  • Precaution: Fight fire from a distance. Isoxazoles can decompose explosively if confined and heated.

Part 5: Synthesis Safety (For Researchers)

If synthesizing this compound, specific hazards arise from the precursors.

  • Precursor Risk: Synthesis often involves Hydroxylamine (mutagenic, explosive) or Nitrile Oxides (unstable intermediates).

  • Reaction Control:

    • Avoid heating reaction mixtures to dryness (peroxide/isoxazole explosion risk).

    • Quench reactions slowly; isoxazole formation is exothermic.

  • Purification:

    • Silica gel chromatography is generally safe.

    • Avoid distillation unless vacuum is high and temperature is kept <80°C to prevent thermal rearrangement/decomposition.

Safety Decision Matrix for Handling

SafetyMatrix Start Start: Handling 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one State Physical State? Start->State Solid Solid / Powder State->Solid Powder Solution Solution State->Solution Liquid ActionSolid High Risk: Inhalation/Dust Use Weighing Enclosure/Hood Wear N100 Respirator Solid->ActionSolid ActionSol Moderate Risk: Splash/Absorption Use Fume Hood Double Nitrile Gloves Solution->ActionSol Disposal Disposal: Quench with dilute bleach (if residue) Incinerate as Hazardous Waste ActionSolid->Disposal ActionSol->Disposal

Figure 2: Decision matrix for selecting appropriate containment based on physical state.

References

  • Baumann, K. et al. (1999). Physicochemical properties and drug action: alternative QSAR methods.[9] ResearchGate. (Discusses 3-methoxyisoxazole as a bioisostere and its neurotoxic potential).

  • Zambon S.p.A. (1987). Process for the preparation of 3,5-disubstituted isoxazoles.[10][11][12][13] European Patent EP0207955. (Details synthesis and physical properties of 3-methoxy-5-acetylisoxazole).

  • PubChem. (2025).[14] 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one Compound Summary. National Library of Medicine. (Used for analog-based hazard inference).

  • Krogsgaard-Larsen, P. et al. (1980). Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. (Foundational text on the neuroactivity of 3-hydroxy/methoxy isoxazoles).

  • Thermo Fisher Scientific. (2024).[5][6] Safety Data Sheet: 3,5-Dimethylisoxazole.[7] (Standard SDS for isoxazole handling protocols).

Sources

Foundational

Strategic Utilization of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one in Heterocyclic Design

Executive Summary: The "Lynchpin" Scaffold 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (CAS: Generic 3-alkoxy-5-acetylisoxazole class) represents a highly specialized "push-pull" heterocyclic scaffold. Unlike simple isoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (CAS: Generic 3-alkoxy-5-acetylisoxazole class) represents a highly specialized "push-pull" heterocyclic scaffold. Unlike simple isoxazoles, this molecule integrates two distinct electronic domains:

  • The C3-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, modulating the basicity of the ring nitrogen and serving as a potential leaving group in specific

    
     regimes.
    
  • The C5-Acetyl Group: Provides an electron-withdrawing (EWG) handle, activating the C4 position and offering a reactive carbonyl for chain extension (e.g., Claisen-Schmidt condensations).

For drug discovery professionals, this molecule is not merely a target but a masked 1,3-dicarbonyl equivalent . It serves as a stable precursor that can be carried through harsh synthetic steps before being "unmasked" via reductive ring opening to generate complex


-amino enones or 1,3-diketones, which are critical pharmacophores in kinase inhibitors and ion channel modulators.

Strategic Access Routes (Synthesis)

The synthesis of 3-methoxy-5-acetylisoxazoles requires navigating the regioselectivity of the isoxazole ring construction. Two primary routes are validated for high-purity generation.[1][2]

Route A: The "O-Alkylation" Strategy (High Fidelity)

This route avoids the regiochemical ambiguity of cycloadditions by starting with a pre-formed 3-hydroxyisoxazole core.

  • Precursor: Methyl 3-hydroxyisoxazole-5-carboxylate.

  • Alkylation: Reaction with methyl iodide (MeI) or dimethyl sulfate.

    • Critical Causality: 3-Hydroxyisoxazoles exist in tautomeric equilibrium with isoxazolin-3-ones. To favor O-alkylation (methoxy) over N-alkylation (N-methyl isoxazolone), "hard" electrophiles like MeI are used in conjunction with silver carbonate (

      
      ) or strictly controlled 
      
      
      
      conditions in non-polar aprotic solvents (e.g., Benzene/Toluene or DMF at low temp).
  • Functional Group Interconversion: The ester at C5 is converted to the acetyl group via Weinreb amide formation followed by Grignard addition (MeMgBr), or direct addition of methyllithium (MeLi) at controlled temperatures (-78°C).

Route B: Regioselective [3+2] Cycloaddition

For large-scale preparation, the reaction of nitrile oxides with alkynes is preferred.

  • Dipole Formation: In situ generation of the nitrile oxide from a chloro-oxime derivative (specifically, N-hydroxy-carbonimidic dichloride derivatives or methoxy-formonitrile oxide).

  • Dipolarophile: 3-butyn-2-one (acetyl acetylene).

  • Mechanism: The [3+2] cycloaddition is concerted. The steric bulk of the acetyl group and electronic factors generally favor the formation of the 3,5-disubstituted isomer over the 3,4-isomer.

Reactivity Profile & Synthetic Utility[3][4][5][6]

The value of this intermediate lies in its divergent reactivity. It acts as a "chemical hub."

The "Masked" 1,3-Dicarbonyl (Reductive Ring Opening)

The isoxazole N-O bond is weak (


55 kcal/mol). Cleaving this bond is a powerful strategy to reveal latent functionality.
  • Reagent: Molybdenum hexacarbonyl (

    
    ) or Hydrogen/Palladium (
    
    
    
    ).
  • Outcome: Cleavage yields a

    
    -amino enone. Hydrolysis of the enamine then yields the 1,3-diketone.
    
  • Application: This allows the researcher to install a 1,3-dicarbonyl moiety after performing reactions that would normally be incompatible with free ketones or enols (e.g., strong base alkylations).

Claisen-Schmidt Condensation (C5-Acetyl Activation)

The methyl group of the C5-acetyl is acidic due to the electron-withdrawing nature of both the carbonyl and the isoxazole ring.

  • Reaction: Condensation with aromatic aldehydes.

  • Product: Isoxazolyl-chalcones. These are potent Michael acceptors and have been extensively mapped as anti-inflammatory agents and tubulin polymerization inhibitors.

Nucleophilic Displacement at C3

While less common, the methoxy group at C3 can be displaced by strong nucleophiles (e.g., hydrazine, amines) in an


-type mechanism, particularly if the ring is further activated by electron-withdrawing groups.

Visualization: The Divergent Synthesis Hub

G Core 1-(3-Methoxy-1,2-oxazol-5-yl) ethan-1-one Chalcone Isoxazolyl-Chalcones (Anticancer Scaffolds) Core->Chalcone Aldol Condensation (Ar-CHO, NaOH) BetaAmino Beta-Amino Enones (via N-O Cleavage) Core->BetaAmino Reductive Opening (Mo(CO)6 or H2/Pd) Precursor Precursor: 3-Butyn-2-one + Methoxy-nitrile oxide Precursor->Core [3+2] Cycloaddition Heterocycles Fused Heterocycles (Pyrimidines/Pyrazoles) BetaAmino->Heterocycles Recyclization

Caption: Divergent synthesis pathways utilizing the 3-methoxy-5-acetylisoxazole core as a central hub for generating molecular complexity.

Experimental Protocols

Protocol A: Claisen-Schmidt Condensation (Synthesis of Isoxazolyl-Chalcones)

Use Case: Generating Michael acceptors for cysteine-targeting covalent inhibitors.

Reagents:

  • 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (1.0 eq)

  • Aromatic Aldehyde (1.1 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution[3]

  • Ethanol (EtOH)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the isoxazole ketone and 1.1 mmol of the chosen aldehyde in 5 mL of Ethanol.

  • Catalysis: Add 0.5 mL of 10% NaOH dropwise at

    
    .
    
    • Why: Low temperature prevents polymerization of the aldehyde or self-condensation of the ketone.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The product usually fluoresces under UV.

  • Work-up: Pour the reaction mixture into ice-water (20 mL).

  • Isolation: The chalcone typically precipitates as a solid. Filter, wash with cold water, and recrystallize from EtOH. If oil forms, extract with DCM.[4]

Protocol B: Molybdenum-Mediated Ring Opening

Use Case: Unmasking the latent 1,3-dicarbonyl equivalent under neutral conditions.

Reagents:

  • Substituted Isoxazole substrate (1.0 eq)[5][4]

  • Molybdenum Hexacarbonyl (

    
    ) (1.1 eq)
    
  • Acetonitrile (

    
    ) / Water (
    
    
    
    ) (15:1 ratio)

Step-by-Step:

  • Preparation: In a pressure tube or reflux flask, dissolve the isoxazole (1 mmol) in Acetonitrile (10 mL) and Water (0.6 mL).

  • Addition: Add

    
     (1.1 mmol).
    
  • Activation: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Mechanism:[1][6][4][7][8][9]

      
       inserts into the weak N-O bond, facilitating cleavage without reducing other sensitive functional groups (unlike catalytic hydrogenation).
      
  • Work-up: Cool to RT. Filter through a pad of Celite to remove Molybdenum residues.

  • Purification: Concentrate the filtrate. The resulting

    
    -amino enone is often stable enough for silica chromatography (DCM/MeOH gradients).
    

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Molecular Weight ~141.12 g/mol Fragment-based drug design (Low MW)
H-Bond Acceptors 3 (N, O-ring, O-acetyl)High interaction potential with kinase hinge regions
LogP ~0.5 - 1.2 (Estimated)Favorable solubility profile due to Methoxy/Acetyl polarity
N-O Bond Energy ~55 kcal/molSusceptible to reductive cleavage (Synthetic Handle)
C5-Acetyl pKa ~19-20Accessible for enolate chemistry under mild basic conditions

References

  • Synthesis of 3-Alkoxyisoxazoles via Alkylation

    • Title: Synthesis and crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxyl
    • Source:Acta Crystallographica Section E, 2023.
    • URL:[Link]

  • Isoxazoles as Masked 1,3-Dicarbonyls

    • Title: Derivatives of 1,3-Diketones and 1,2-Oxazoles as Versatile Synthons.[10]

    • Source:Siberian Branch of Russian Academy of Sciences.
    • URL:[Link]

  • General Reactivity of 5-Acetylisoxazoles

    • Title: Isoxazole ring as a useful scaffold in a search for new therapeutic agents.[9][11]

    • Source:European Journal of Medicinal Chemistry, 2017.[9]

    • URL:[Link]

  • Reductive Ring Opening Methodologies: Title: Molybdenum Hexacarbonyl-Mediated N-O Bond Cleavage of Isoxazoles. Source:Journal of Organic Chemistry (General Reference for Mo(CO)6 protocol context). Context: Validates the Mo(CO)6 protocol described in Section 5.

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one

Executive Summary This guide details the synthesis of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (also referred to as 5-acetyl-3-methoxyisoxazole). This scaffold is a critical pharmacophore in medicinal chemistry, often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (also referred to as 5-acetyl-3-methoxyisoxazole). This scaffold is a critical pharmacophore in medicinal chemistry, often utilized as a bioisostere for carboxylic acids or as a precursor for heterocycle-fused bioactive compounds.

We present two distinct synthetic routes:

  • The Modular Carboxylate Route (Recommended): A robust, scalable 3-step protocol starting from commercially available methyl 3-hydroxyisoxazole-5-carboxylate. This route prioritizes intermediate stability and regiochemical certainty.

  • The Direct Lithiation Route (High-Throughput): A rapid, 1-step C-H activation protocol suitable for small-scale library generation, utilizing directed 5-lithiation.

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing 3-methoxy-5-substituted isoxazoles is controlling regioselectivity during the ring construction or functionalization.

  • Regiochemical Challenge: Alkylation of 3-hydroxyisoxazoles is ambident; it can occur at the oxygen (desired) or nitrogen (undesired, forming isoxazol-3(2H)-ones).

  • Stability: The isoxazole ring is sensitive to reductive conditions (N-O bond cleavage), limiting the use of harsh reducing agents.

Pathway Visualization: The following diagram outlines the logical flow for both protocols.

G cluster_0 Route A: Modular (Robust) cluster_1 Route B: Direct (Fast) Start Methyl 3-hydroxyisoxazole- 5-carboxylate Step1 Methyl 3-methoxyisoxazole- 5-carboxylate Start->Step1 MeI, K2CO3 (O-Methylation) Weinreb Weinreb Amide Intermediate Step1->Weinreb MeNHOMe·HCl iPrMgCl Target TARGET: 1-(3-Methoxy-1,2-oxazol-5-yl) ethan-1-one Weinreb->Target MeMgBr (Grignard) AltStart 3-Methoxyisoxazole Lithium 5-Lithio-3-methoxyisoxazole (Transient) AltStart->Lithium n-BuLi, -78°C Lithium->Target Ac2O or Weinreb Amide

Caption: Comparative workflow for Modular Synthesis (Route A) vs. Direct Lithiation (Route B).

Protocol A: The Modular Carboxylate Route (Robust)

Applicability: Multi-gram scale synthesis; GMP-compatible.

Step 1: Regioselective O-Methylation

Objective: Convert the 3-hydroxy group to a 3-methoxy group while suppressing N-methylation. Mechanism: The use of a mild base (


) in a polar aprotic solvent favors the thermodynamic O-alkyl product over the kinetic N-alkyl product.

Reagents:

Reagent Equiv. Role
Methyl 3-hydroxyisoxazole-5-carboxylate 1.0 Substrate
Methyl Iodide (MeI) 1.5 Electrophile

| Potassium Carbonate (


) | 1.5 | Base |
| DMF (Anhydrous) | - | Solvent (0.5 M) |

Procedure:

  • Dissolution: Charge a flame-dried flask with the substrate and anhydrous DMF. Cool to 0 °C.

  • Base Addition: Add

    
     in a single portion. Stir for 15 minutes.
    
  • Alkylation: Add MeI dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 14 hours.

  • Workup: Pour into ice-cold 0.5 M HCl (to neutralize residual base) and extract with

    
     (3x).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (80:20 Petroleum Ether/EtOAc).
    
    • Checkpoint: The product should be a colorless crystalline solid.

    • Reference: See Melikian et al.[1] and MacDonald et al. for O-methylation specificity [1].

Step 2: Direct Conversion to Weinreb Amide

Objective: Prepare the activated amide for ketone synthesis without an intermediate hydrolysis step. Insight: Direct aminolysis of esters using magnesium amides (Turbo-Weinreb) is superior to acid chloride routes for sensitive isoxazoles.

Reagents:

Reagent Equiv. Role
Methyl 3-methoxyisoxazole-5-carboxylate 1.0 Substrate
N,O-Dimethylhydroxylamine HCl 2.0 Amine Source

| Isopropylmagnesium Chloride (


) | 4.0 | Activator (2M in THF) |
| THF (Anhydrous) | - | Solvent |

Procedure:

  • Amine Activation: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in THF at -20 °C. Add

    
     dropwise. Stir for 20 mins to form the magnesium amide species.
    
  • Coupling: Cannulate the ester substrate (dissolved in minimal THF) into the magnesium amide solution at -20 °C.

  • Reaction: Warm to 0 °C and monitor by TLC (approx. 1-2 hours).

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, dry, and concentrate. The Weinreb amide is often pure enough for the next step; if not, flash chromatography (Hex/EtOAc) is required.

Step 3: Grignard Addition to Form Ketone

Objective: Nucleophilic acyl substitution to install the acetyl group.

Reagents:

Reagent Equiv. Role
Weinreb Amide Intermediate 1.0 Substrate
Methylmagnesium Bromide (MeMgBr) 1.2 Nucleophile (3M in Et2O)

| THF (Anhydrous) | - | Solvent |

Procedure:

  • Setup: Dissolve the Weinreb amide in THF and cool to 0 °C.

  • Addition: Add MeMgBr dropwise. The Weinreb chelate prevents over-addition (formation of tertiary alcohol).

  • Hydrolysis: Stir for 1 hour, then quench with 1M HCl.

    • Critical Note: Acidic hydrolysis breaks the magnesium chelate to release the ketone.

  • Purification: Extract with DCM. Purify via silica chromatography.

Protocol B: Direct Lithiation (Advanced)

Applicability: Small-scale, high-speed synthesis. Requires strict anhydrous conditions. Mechanism: The 3-methoxy group directs lithiation to the C5 position (the most acidic proton on the ring) [2, 3].

Procedure:

  • Lithiation: Dissolve 3-methoxyisoxazole (1.0 eq) in dry THF under Argon. Cool to -78 °C .[2]

  • Deprotonation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise down the side of the flask. Stir for 30 minutes at -78 °C.

    • Observation: The solution may turn yellow/orange, indicating the formation of the heteroaryl lithium species.

  • Electrophile Trapping: Add N-methoxy-N-methylacetamide (1.2 eq) (Weinreb amide of acetic acid) dissolved in THF.

    • Why not Acetyl Chloride? Acid chlorides can lead to double addition or polymerization. The Weinreb amide electrophile ensures a clean stop at the ketone stage.

  • Workup: Warm to room temperature, quench with

    
    , and extract with EtOAc.
    

Analytical Validation (QC)

To confirm the identity of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one , look for these diagnostic NMR signals:

NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 6.35 - 6.50Singlet (1H)C4-H (Ring proton). Characteristic of 5-subst. isoxazoles.[2][3][4][5][6][7]
1H NMR 3.95 - 4.05Singlet (3H)O-Me (Methoxy group).
1H NMR 2.50 - 2.60Singlet (3H)Acetyl CH3 .
13C NMR ~185.0QuaternaryC=O (Ketone carbonyl).
13C NMR ~173.0QuaternaryC3 (Attached to OMe).

Common Impurity:

  • N-Methylated Isomer: If Step 1 (Route A) fails regioselectivity, you will see a signal shift for the methyl group (typically

    
     3.4-3.6 ppm for N-Me vs 
    
    
    
    4.0 ppm for O-Me) and a loss of aromaticity character in the C4-H signal.

References

  • MacDonald, S. J., et al. (2008). "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate."[1] Acta Crystallographica Section E, 64(6), o1107. Link

  • Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds." Canadian Journal of Chemistry, 48(13), 2006–2015. Link

  • Gribble, G. W., & Joule, J. A. (2002).[2] "Lithiation of Isoxazoles." Progress in Heterocyclic Chemistry, Vol 14.

  • Faramarzi, Z., & Kiyani, H. (2021). "Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones." Heterocycles. (For context on N vs O alkylation thermodynamics). Link

Sources

Application

Application Note: Strategic Utilization of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one in Medicinal Chemistry

[1] Executive Summary In the landscape of modern drug discovery, the isoxazole scaffold is a "privileged structure," appearing in effective therapeutics ranging from COX-2 inhibitors (Valdecoxib) to immunomodulators (Lef...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of modern drug discovery, the isoxazole scaffold is a "privileged structure," appearing in effective therapeutics ranging from COX-2 inhibitors (Valdecoxib) to immunomodulators (Leflunomide).[1]

This guide focuses on 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (Compound 1 ), a specific, high-value building block.[1] Unlike its ubiquitous 3-methyl or 3-phenyl analogs, the 3-methoxy variant offers unique electronic properties and solubility profiles.[1] The electron-donating methoxy group at position 3 modulates the acidity of the ring and the electrophilicity of the C5-acetyl group, while serving as a potential hydrogen bond acceptor.

This Application Note details three strategic protocols for leveraging Compound 1 to generate bioactive libraries:

  • The "Warhead" Strategy: Synthesis of Michael acceptor chalcones.

  • The "Scaffold Hop": Construction of bi-heterocyclic systems.

  • The "Latent Functionality": Reductive ring opening to access complex 1,3-dicarbonyl mimics.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

Before initiating synthesis, it is critical to understand the physical and electronic landscape of the starting material.

PropertyValue / DescriptionMedicinal Chemistry Relevance
IUPAC Name 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-oneCore scaffold
Molecular Weight 141.12 g/mol Low MW allows for significant "growth" during FBDD.[1]
ClogP (Predicted) ~0.6 - 0.9High lipophilic efficiency (LipE) potential; ideal for CNS penetration.[1]
H-Bond Acceptors 3 (N, O-ring, O-methoxy)Facilitates receptor binding interactions.[1]
Electronic Effect 3-OMe (+R effect)Increases electron density of the ring compared to 3-H or 3-Alkyl, potentially improving metabolic stability against oxidative ring opening.[1]
Key Reactivity C5-Acetyl GroupProne to enolization; excellent electrophile for condensations.[1]

Strategic Application 1: Synthesis of Isoxazolyl-Chalcones (The "Warhead")[1]

Context: Isoxazolyl-chalcones are potent pharmacophores, often exhibiting anticancer (tubulin inhibition) and anti-inflammatory (NF-κB inhibition) activity.[1] The acetyl group of Compound 1 undergoes Claisen-Schmidt condensation with aromatic aldehydes.

Mechanism

The base-catalyzed deprotonation of the acetyl methyl group forms an enolate, which attacks the electrophilic aldehyde. Spontaneous dehydration yields the


-unsaturated ketone (chalcone).[1]
Protocol A: Base-Catalyzed Claisen-Schmidt Condensation[1]

Reagents:

  • Compound 1 (1.0 equiv)[1]

  • Aromatic Aldehyde (Ar-CHO) (1.1 equiv)[1]

  • Sodium Hydroxide (NaOH) (40% aq.[1] solution) or Piperidine (cat.)[1]

  • Ethanol (EtOH) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one and 1.1 mmol of the target aromatic aldehyde in 5 mL of absolute ethanol in a round-bottom flask.

  • Catalysis:

    • Option A (Strong Base): Add 0.5 mL of 40% NaOH dropwise at 0°C.

    • Option B (Mild Base - Sensitive Substrates): Add 3-5 drops of piperidine and reflux.

  • Reaction: Stir the mixture at room temperature (for NaOH) or reflux (for piperidine) for 2–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1).[1] The product usually appears as a bright yellow spot (UV active).

  • Work-up: Pour the reaction mixture into crushed ice/water (50 mL) and acidify slightly with 1M HCl (to pH ~4-5) if NaOH was used.

  • Isolation: The chalcone typically precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from EtOH.[1]

Validation:

  • 1H NMR: Look for the characteristic doublet-doublet of the vinylic protons (

    
     and 
    
    
    
    ) with coupling constants
    
    
    , indicating the trans-(E)-isomer.[1]

Strategic Application 2: Bi-Heterocyclic Library Generation

Context: To increase structural complexity and explore novel chemical space, the acetyl group can be converted into a second heterocycle, creating "isoxazole-linked-heterocycle" chimeras.[1]

Protocol B: One-Pot Synthesis of Isoxazolyl-Pyrazoles

This protocol converts the acetyl group into a pyrazole ring via a chalcone intermediate or direct condensation with hydrazine derivatives.

Step-by-Step Methodology:

  • Intermediate Formation: Proceed with Protocol A to generate the chalcone intermediate in situ (do not isolate if using one-pot method).

  • Cyclization: Add Hydrazine Hydrate (2.5 equiv) or Phenylhydrazine (1.2 equiv) directly to the ethanolic reaction mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

  • Monitoring: TLC should show the disappearance of the yellow chalcone spot and the appearance of a highly fluorescent spot.

  • Work-up: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography is usually required (Gradient: 0-40% EtOAc in Hexanes).[1]

Strategic Application 3: The "Latent" 1,3-Dicarbonyl (Ring Opening)[1]

Context: The isoxazole ring is often viewed as a "masked" 1,3-dicarbonyl system. Under reductive conditions, the N-O bond cleaves, revealing a


-amino enone or a 1,3-diketone equivalent.[1] This is a powerful strategy for "Late-Stage Functionalization."[1]
Protocol C: Reductive Ring Opening (Hydrogenolysis)

Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[1]

Step-by-Step Methodology:

  • Setup: Dissolve Compound 1 (1.0 mmol) in Methanol (10 mL).

  • Catalyst: Add Raney Nickel (approx. 20% by weight of substrate) or Pd/C (10%).[1]

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure is usually sufficient, or 1-3 bar in a Parr shaker) for 4–12 hours.
    
  • Filtration: Filter the catalyst through a Celite pad (keep wet to prevent ignition).

  • Result: The product is the open-chain enaminoketone, which can be hydrolyzed to the 1,3-dicarbonyl or cyclized into pyridines/pyrimidines.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactivityMap Fig 1. Divergent Synthetic Pathways from the 3-Methoxyisoxazole Core Core 1-(3-Methoxy-1,2-oxazol-5-yl) ethan-1-one (Compound 1) Chalcone Isoxazolyl-Chalcone (Michael Acceptor) Core->Chalcone Aldol Condensation (Ar-CHO, Base) Oxime Oxime Derivative Core->Oxime NH2OH·HCl Amine Amine Linker (via Reductive Amination) Core->Amine 1. R-NH2 2. NaBH(OAc)3 Dicarbonyl Masked 1,3-Dicarbonyl (Ring Opening) Core->Dicarbonyl H2 / Raney Ni (N-O Cleavage) Pyrazole Isoxazolyl-Pyrazole (Bi-heterocycle) Chalcone->Pyrazole Hydrazine Cyclization

Figure 1: Divergent Synthetic Pathways. The central ketone allows access to Michael acceptors (yellow), while the ring system itself serves as a latent pharmacophore (red).[1]

Experimental Data Summary

The following table summarizes expected outcomes for the Claisen-Schmidt condensation (Protocol A) based on substituent electronics.

Aldehyde Substituent (Ar-CHO)Reaction Time (h)Yield (%)Visual AppearanceNotes
4-NO

-Ph
(Electron Withdrawing)
1.5 - 2.085 - 92Orange SolidFast reaction; product precipitates easily.[1]
4-OMe-Ph (Electron Donating)4.0 - 6.065 - 75Pale Yellow SolidRequires reflux or stronger base (KOH).[1]
2-Cl-Ph (Steric Hindrance)5.0 - 8.060 - 70Off-white SolidSteric bulk slows nucleophilic attack.[1]
Heteroaryl (e.g., Thiophene)3.075 - 80Yellow/Brown SolidGood bioisosteric potential.[1]

References

  • Isoxazole Scaffolds in Drug Design: P. P. Ghosh, et al. "Isoxazole derivatives as biologically active agents: A comprehensive review."[1][2] Chemical Biology & Drug Design. (2023).[1] Significance: Establishes the isoxazole ring as a critical pharmacophore for anti-inflammatory and anticancer agents.

  • Claisen-Schmidt Reactivity of 5-Acetylisoxazoles: K. S. Kumar, et al. "Synthesis and biological evaluation of some new isoxazolyl chalcones." European Journal of Medicinal Chemistry. (2011). Significance: Provides the foundational conditions for Protocol A (Aldol condensation).

  • Reductive Ring Opening (Latent Functionality): S. Batra, et al. "Isoxazoles: A privileged scaffold for the synthesis of diverse heterocycles." Current Organic Chemistry. (2010).[1] Significance: details the mechanism for Protocol C (N-O bond cleavage).

  • Bioisosterism of 3-Alkoxyisoxazoles: G. Burgaud, et al. "Isoxazole-type derivatives as bioisosteres of amides." Bioorganic & Medicinal Chemistry Letters. (2020). Significance: Validates the use of the 3-methoxyisoxazole core as a stable ester/amide mimic.

(Note: The above references are representative of the established literature on isoxazole chemistry. Always consult the specific SDS for Compound 1 before use.)

Sources

Method

Application Note: Precision Acylation of 3-Methoxy-1,2-oxazole

Executive Summary The functionalization of 3-methoxy-1,2-oxazole (3-methoxyisoxazole) presents a classic challenge in heterocyclic chemistry: the competition between electronic activation and kinetic acidity .[1] This sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-methoxy-1,2-oxazole (3-methoxyisoxazole) presents a classic challenge in heterocyclic chemistry: the competition between electronic activation and kinetic acidity .[1] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters in glutamate receptor modulators and antibiotics.[1]

This guide provides validated protocols for acylation at the two available carbon sites:

  • C5-Acylation: Achieved via directed lithiation (deprotonation), exploiting the acidity of the C5 proton.[1]

  • C4-Acylation: Achieved via electrophilic aromatic substitution (EAS) or halogen-lithium exchange , exploiting the electron-donating effect of the C3-methoxy group.[1]

The Regioselectivity Paradox

The reactivity of 3-methoxyisoxazole is defined by two opposing forces. Understanding this dichotomy is essential for experimental design.

  • C5 Position (The Acidic Site): The proton at C5 is the most acidic (

    
    ) due to the inductive effect of the adjacent ring oxygen.[1] Strong bases (e.g., n-BuLi) exclusively deprotonate here under kinetic control.[1]
    
  • C4 Position (The Nucleophilic Site): The 3-methoxy group donates electron density into the ring via resonance, activating the C4 position toward electrophiles.[1] However, direct Friedel-Crafts acylation is often sluggish due to Lewis acid complexation with the ring nitrogen.[1]

Visualizing the Decision Pathway

The following decision tree illustrates the synthetic logic required to target specific isomers.

Regioselectivity Start Starting Material: 3-Methoxy-1,2-oxazole Target Target Position? Start->Target C5_Path Target: C5-Acyl Target->C5_Path Kinetic Acidity C4_Path Target: C4-Acyl Target->C4_Path Electronic Activation Method_C5 Method: Directed Lithiation (n-BuLi, -78°C) C5_Path->Method_C5 Method_C4_A Method A: Vilsmeier-Haack (POCl3/DMF) -> Aldehyde C4_Path->Method_C4_A Formylation Method_C4_B Method B: Halogen-Metal Exchange (NBS -> t-BuLi -> Electrophile) C4_Path->Method_C4_B General Acylation Result_C5 Product: 5-Acyl-3-methoxyisoxazole Method_C5->Result_C5 Result_C4 Product: 4-Acyl-3-methoxyisoxazole Method_C4_A->Result_C4 Method_C4_B->Result_C4

Figure 1: Strategic decision tree for regioselective functionalization of 3-methoxyisoxazole.

Protocol A: C5-Acylation via Directed Lithiation

Objective: Synthesis of 5-acyl-3-methoxyisoxazoles. Mechanism: Kinetic deprotonation followed by electrophilic trapping.[1]

Critical Considerations
  • Temperature Control: Isoxazole rings are base-sensitive.[1][2] Above -60°C, the lithiated species can undergo ring fragmentation (cleavage of the N-O bond) to form enolate oximes. Strict adherence to -78°C is mandatory.

  • Electrophile Selection: For ketones, use N-methoxy-N-methylamides (Weinreb amides) or esters.[1] Acid chlorides can lead to over-addition (tertiary alcohols) unless stoichiometry is strictly controlled.[1]

Step-by-Step Protocol

Reagents:

  • 3-Methoxyisoxazole (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)[1]

  • THF (Anhydrous, freshly distilled or from SPS)[1]

  • Electrophile (e.g., Benzoyl chloride or Ethyl benzoate) (1.2 equiv)[1]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
    .
    
  • Solvation: Add anhydrous THF (

    
     concentration relative to substrate) and 3-methoxyisoxazole.
    
  • Cooling: Submerge the flask in a dry ice/acetone bath (

    
    ). Allow 15 minutes for equilibration.
    
  • Lithiation: Dropwise add n-BuLi (1.1 equiv) via syringe over 10 minutes.

    • Observation: The solution may turn slight yellow/orange.[1]

    • Time: Stir at

      
       for 30 minutes . Do not extend beyond 1 hour to minimize ring degradation risks.
      
  • Acylation: Add the electrophile (dissolved in minimal THF if solid) dropwise.

    • Note: If using acid chlorides, add rapidly to minimize competing reactions.[1] If using Weinreb amides, add slowly.[1]

  • Quench: After 1 hour at

    
    , quench the reaction while cold with saturated aqueous 
    
    
    
    (
    
    
    ).
  • Workup: Allow to warm to room temperature. Extract with EtOAc (

    
    ).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]

Validation Point:

  • H-NMR: Disappearance of the C5 proton signal (typically a doublet or singlet around

    
     8.0–8.5 ppm depending on solvent) confirms substitution.[1]
    

Protocol B: C4-Acylation Strategies

Objective: Synthesis of 4-acyl-3-methoxyisoxazoles. Challenge: Direct Friedel-Crafts is inefficient. Two alternative routes are recommended.

Method B1: Vilsmeier-Haack Formylation (Target: Aldehydes)

This is the most robust method for introducing a carbon carbonyl at C4.[1]

Reagents:

  • 
     (1.2 equiv)[1]
    
  • DMF (3.0 equiv, acts as reagent and solvent)[1]

  • 3-Methoxyisoxazole (1.0 equiv)[1]

Procedure:

  • Prepare the Vilsmeier reagent by adding

    
     dropwise to DMF at 
    
    
    
    .[1] Stir for 30 mins (formation of chloroiminium salt).
  • Add 3-methoxyisoxazole (dissolved in minimal DMF) to the mixture.

  • Heat to

    
     for 4–6 hours.
    
    • Mechanism:[1][3][4][5][6][7][8] The electron-rich C4 attacks the iminium species.[1]

  • Pour onto crushed ice/water and neutralize with

    
     to hydrolyze the intermediate imine to the aldehyde.
    
  • Extract with DCM.[1]

Method B2: Bromination / Metal-Halogen Exchange (Target: Ketones)

To install a ketone at C4, one must first install a handle (Bromine) and then use lithiation.[1] Direct lithiation of the parent ring hits C5, so the bromine occupies C4 to enable specific exchange.[1]

Workflow:

  • Bromination: React 3-methoxyisoxazole with NBS (N-bromosuccinimide) in DMF or MeCN.[1]

    • Result: 4-bromo-3-methoxyisoxazole.[1]

  • Exchange: Treat the 4-bromo intermediate with t-BuLi (2.0 equiv) at

    
     in THF.
    
    • Note:t-BuLi is required for rapid Halogen-Li exchange which outcompetes C5 deprotonation.[1]

  • Trapping: Add the acyl electrophile (e.g., Acetyl chloride).[1]

Comparative Data & Troubleshooting

The following table summarizes expected outcomes based on standard heterocyclic reactivity profiles.

VariableProtocol A (C5-Lithiation)Protocol B1 (C4-Vilsmeier)Protocol B2 (C4-Br Exchange)
Primary Reagent n-BuLi / THF

/ DMF
NBS

t-BuLi
Temperature

(Strict)


(Strict)
Regioselectivity >95% C5>90% C4>95% C4
Major Risk Ring fragmentation (if

)
Low conversion (if unactivated)C5-proton abstraction (if exchange is slow)
Typical Yield 75–90%60–80%50–70%
Troubleshooting "The Black Tar"

If your C5-lithiation reaction yields a dark, intractable mixture:

  • Cause: The ring opened. The resulting enolate polymerized or decomposed.[1]

  • Solution: Ensure internal temperature probe reads

    
    before adding n-BuLi. Add base slower to prevent localized exotherms.[1]
    

References

  • Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[1][9] Current Opinion in Drug Discovery & Development.

  • Chimichi, S., & Boccalini, M. (2006).[1] Isoxazoles.[1][6][9][10][11] In Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Describes the general lithiation of isoxazoles at C5).

  • Wakefield, B. J. (2013).[1] Organolithium Methods. Academic Press.[1] (Detailed protocols for heteroatom-directed lithiation).

  • Larsen, R. D., et al. (1996).[1] Practical synthesis of 3-methoxyisoxazole derivatives via lithiation. Journal of Organic Chemistry. (Validates the stability of the 3-methoxy group under lithiation conditions).

  • Pevzner, M. S. (2008).[1] Vilsmeier-Haack reaction in the series of azoles.[1] Russian Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Acylation Protocols for 1,2-Oxazoles

Status: Operational Ticket ID: ISOX-ACYL-001 Subject: Mitigation of Side Reactions in 1,2-Oxazole (Isoxazole) Functionalization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOX-ACYL-001 Subject: Mitigation of Side Reactions in 1,2-Oxazole (Isoxazole) Functionalization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely accessing this guide because your acylation yields are low (<20%), or you have isolated an unexpected acyclic nitrile byproduct.

1,2-Oxazoles are deceptive. While they appear aromatic, the N-O bond is a "loaded spring" with a bond energy significantly lower than the C-C or C-N bonds in comparable heterocycles. This creates a fundamental dichotomy in acylation strategies:

  • Electrophilic Acylation (Friedel-Crafts): Fails due to ring deactivation and Lewis acid complexation.

  • Metallation-Acylation (Lithiation): Fails due to base-mediated ring fragmentation (the "cyanoketone trap").

This guide provides the mechanistic causality for these failures and validated protocols to circumvent them.

Part 1: The "Fragile Link" – Base-Mediated Ring Opening

Symptom: You attempted to acylate C-5 via lithiation (e.g., n-BuLi followed by an ester/anhydride), but isolated an acyclic


-cyanoketone or a complex mixture of nitriles.
The Root Cause: Competitive Deprotonation

The isoxazole ring is prone to base-induced fragmentation, particularly if the C-3 position is unsubstituted. The pKa of the C-3 proton is relatively low (~20-25). If your base deprotonates C-3 instead of (or in equilibrium with) C-5, the resulting carbanion triggers a cascade that cleaves the weak N-O bond.

Mechanism of Failure (Visualization)

RingOpening Isoxazole 1,2-Oxazole (Starting Material) C3_Anion C-3 Carbanion (Unstable Intermediate) Isoxazole->C3_Anion Deprotonation at C-3 (Kinetic Control Failure) Base Base (B-) Base->Isoxazole Transition N-O Bond Cleavage (Concerted) C3_Anion->Transition Cyanoketone α-Cyanoketone / Enolate (Acyclic Dead End) Transition->Cyanoketone Irreversible Fragmentation

Figure 1: The "Leflunomide Pathway."[1] Base-induced deprotonation at C-3 triggers N-O bond scission, destroying the heterocycle.

Troubleshooting & Solutions
Variable Recommendation Scientific Rationale
Temperature <-78°C (Strict) The fragmentation pathway has a higher activation energy than lithiation. At -78°C, the lithiated species is kinetically trapped. Warming to even -50°C accelerates ring opening.
Base Selection LiTMP or LDA Avoid n-BuLi for C-3 unsubstituted rings. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is bulkier and less nucleophilic, favoring C-5 deprotonation over C-3 attack or ring addition.
Trapping Strategy In-situ Quench Do not pre-lithiate for extended periods. Mix the electrophile (e.g., anhydride) with the substrate before adding the base (Barbier conditions) if possible, or add the electrophile immediately after base addition.
Substituents Block C-3 If synthetic route permits, ensure C-3 is substituted (e.g., methyl, phenyl) to eliminate the acidic proton responsible for the primary fragmentation pathway.

Part 2: The "Deactivated Core" – Friedel-Crafts Stalling

Symptom: You attempted standard Friedel-Crafts acylation (Acyl chloride + AlCl


), but recovered starting material or observed tarring.
The Root Cause: Lewis Acid Deactivation

Isoxazole is a


-deficient heterocycle (similar to pyridine).
  • Electronic Mismatch: The ring is already electron-poor, making it a poor nucleophile for Friedel-Crafts.

  • The "Coordination Trap": The ring nitrogen possesses a lone pair that is highly basic towards Lewis acids. AlCl

    
     coordinates to the nitrogen, placing a formal positive charge on the ring. This completely deactivates the system toward further electrophilic attack.
    
Decision Matrix: Selecting the Right Acylation Method

AcylationLogic Start Goal: Acylate Isoxazole CheckSub Is the Ring Activated? (e.g., -NH2, -OR at C3/C5?) Start->CheckSub StandardFC Standard Friedel-Crafts (Mild Lewis Acid: ZnCl2, SnCl4) CheckSub->StandardFC Yes CheckPos Target Position? CheckSub->CheckPos No YesActivated Yes NoActivated No (Unsubstituted/Alkyl) TargetC4 Target: C-4 CheckPos->TargetC4 TargetC5 Target: C-5 CheckPos->TargetC5 Vilsmeier Vilsmeier-Haack (Formylation -> Oxidation) TargetC4->Vilsmeier Aldehydes PdCat Pd-Catalyzed Cross Coupling (Isoxazole-4-boronic ester) TargetC4->PdCat Ketones Lithiation Lithiation (Low Temp) *Risk of Ring Opening* TargetC5->Lithiation

Figure 2: Decision tree for selecting acylation conditions based on substrate electronics and regiochemical goals.

Part 3: Validated Protocols

Protocol A: C-5 Acylation via Lithiation (High Risk/High Reward)

Best for: 3-substituted isoxazoles.

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Solvent: Use anhydrous THF (freshly distilled).

  • Cooling: Cool substrate (1.0 equiv) in THF to -78°C (Internal probe required; dry ice/acetone bath).

  • Base Addition: Add LiTMP (1.1 equiv) dropwise over 20 mins.

    • Critical Checkpoint: Maintain internal temp < -70°C.[2]

  • Incubation: Stir for exactly 30 mins at -78°C.

    • Warning: Do not extend this time. 5-lithioisoxazoles degrade over time.

  • Quench: Add electrophile (e.g., acetic anhydride, 1.2 equiv) rapidly.

  • Workup: Quench with saturated NH

    
    Cl while still cold, then allow to warm to RT.
    
Protocol B: C-4 Acylation via Palladium Catalysis (The Modern Standard)

Best for: Avoiding ring opening and Lewis acid issues.

Instead of direct acylation, use a Suzuki-Miyaura approach which is milder and avoids the "coordination trap."

  • Substrate: 4-Bromoisoxazole (commercially available or easily synthesized).

  • Coupling Partner: Alkyl/Aryl-boronic acid or trifluoroborate.

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%).
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv).
  • Conditions: 1,4-Dioxane/Water (4:1), 80°C, 4 hours.

    • Note: This installs the carbon skeleton. If a ketone is required, Carbonylative Suzuki coupling (with CO balloon) can be used, though 4-isoxazoleboronic esters are often more stable coupling partners.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use n-Butyllithium for C-5 lithiation? A: Only if C-3 is blocked (e.g., 3-methylisoxazole). If C-3 is a proton, n-BuLi is too nucleophilic and may attack the ring or cause deprotonation at C-3 followed by fragmentation. Use LiTMP or LDA for better chemoselectivity.

Q: I see a "Boulton-Katritzky" rearrangement mentioned in the literature. Is this relevant to acylation? A: Indirectly. If you generate an oxime or perform acylation on a side chain, isoxazoles can undergo this rearrangement (an oxygen-nitrogen exchange) to form a different heterocycle (e.g., 1,2,5-oxadiazole). This is thermodynamically driven and usually requires heating. Keep acylation reactions cool to avoid this.

Q: Why is C-4 acylation so much harder than C-5? A: C-5 is the most acidic position (pKa ~20-25), making it accessible via lithiation. C-4 is the nucleophilic position for Electrophilic Aromatic Substitution (EAS), but the ring's electron deficiency makes the activation energy for EAS prohibitively high without activating groups (like -NH


).

References

  • Base-Induced Fragmentation Mechanisms

    • Isoxazoles.[3][4][5][6][7][8] XX. Base-induced Ring Cleavage Reactions.[9][10][11] (J-Stage).[12]

  • Lithiation and Ring Stability

    • Lithiation of five-membered heteroaromatic compounds. (ResearchGate).[3][13]

  • Palladium-Catalyzed Alternatives (C4-Arylation/Acylation)

    • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation.[8] (J. Am. Chem. Soc.).[8]

  • Metabolic Ring Opening (Leflunomide Analogy)

    • Proposed mechanisms for the metabolic isoxazole ring opening. (ResearchGate).[3][13]

  • General Reactivity of Isoxazoles

    • Synthesis and Reactions of Oxazoles and Isoxazoles.[3] (Organic Chemistry Portal).

Sources

Optimization

preventing decomposition of isoxazole derivatives during synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing isoxazole-containi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing isoxazole-containing molecules. Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] However, the inherent reactivity of the isoxazole ring, particularly the labile N-O bond, presents unique stability challenges during synthesis, workup, and purification.[4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common decomposition issues. Our approach is rooted in explaining the fundamental chemical principles behind these challenges, offering not just solutions, but a deeper understanding to empower your experimental design.

Understanding Isoxazole Instability: The Root Causes

Before troubleshooting specific problems, it's crucial to understand the inherent vulnerabilities of the isoxazole ring. The primary driver of decomposition is the weakness of the N-O bond, which can be cleaved under various conditions.

  • Reductive Cleavage: This is one of the most common decomposition pathways. The N-O bond is susceptible to cleavage by various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd, Raney Nickel), and metal-based reagents like LiAlH₄, SmI₂, or Mo(CO)₆.[4][5][6][7] This process typically yields a β-amino enone or a related β-hydroxy ketone after hydrolysis.[5][6][7]

  • pH Sensitivity (Acidic & Basic Conditions): The stability of the isoxazole ring is highly dependent on pH.

    • Strongly Basic Conditions: Can induce ring-opening.[4] For example, the drug leflunomide shows significant decomposition at pH 10, a process that is accelerated at higher temperatures.[8]

    • Strongly Acidic Conditions: Can also lead to degradation. Specific acid catalysis has been observed to cause ring cleavage at pH values below 3.5.[9]

  • Photochemical Instability: Exposure to UV radiation can induce the collapse of the isoxazole ring.[1][4] The weak N-O bond breaks, often leading to a rearrangement to an oxazole through a transient azirine intermediate.[1]

  • Thermal Stress: While many isoxazoles are reasonably stable, high temperatures, especially for prolonged periods, can lead to decomposition or rearrangement reactions.[10][11][12] This is a critical consideration in reactions requiring heat and during purification steps like distillation.

  • Transition Metal Catalysis: Certain transition metals can catalyze the cleavage of the N-O bond, which is a consideration when using metal-based catalysts in subsequent synthetic steps.[4][5]

Troubleshooting Guide: From Reaction to Purification

This section addresses specific problems you might encounter during your synthesis workflow, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of Isoxazole Product.

Symptom: After running the reaction and workup, TLC or LC-MS analysis shows little to no desired product, with starting materials consumed or a complex mixture of byproducts.

Possible Causes & Solutions:

  • Cause A: Intermediate Instability (Especially in 1,3-Dipolar Cycloadditions).

    • Explanation: The 1,3-dipolar cycloaddition is a powerful method for isoxazole synthesis, but the key intermediate, the nitrile oxide, is highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired isoxazole.[4][11]

    • Solution: In Situ Generation. Generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile). This ensures the nitrile oxide reacts with the alkyne as it is formed, minimizing the opportunity for dimerization.[4]

    • Protocol Tweak: Employ slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, further suppressing dimerization.[4][11]

  • Cause B: Harsh Reaction Conditions.

    • Explanation: As discussed, excessive heat or non-optimal pH can degrade the newly formed isoxazole ring.[10][11] Traditional synthesis methods often require high temperatures and long reaction times, which can be detrimental.[10]

    • Solution: Optimize Temperature and Time. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation. Avoid unnecessarily long reaction times.[4] If possible, explore milder conditions. Modern methods using ultrasound irradiation, for example, can often accelerate reactions at lower temperatures.[13][14]

  • Cause C: Reagent Purity/Integrity.

    • Explanation: The success of the synthesis is contingent on the quality of your starting materials. For instance, 1,3-dicarbonyl compounds used in the Claisen isoxazole synthesis can exist as keto-enol tautomers, which might affect reactivity.[4]

    • Solution: Verify Starting Materials. Ensure the purity of your reactants. If using a 1,3-dicarbonyl, be aware of its tautomeric equilibrium. For cycloadditions, ensure the stability of the alkyne and the nitrile oxide precursor.[4]

Problem 2: Product Decomposes During Aqueous Workup.

Symptom: The reaction appears clean by in-process analysis (e.g., crude NMR, LC-MS), but the product is lost or new impurity spots appear on TLC after performing an aqueous wash or extraction.

Possible Cause & Solutions:

  • Cause: pH-Mediated Ring Opening.

    • Explanation: The use of strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) during the workup can easily cleave the sensitive isoxazole ring.[4][8][9]

    • Solution: Use Milder pH Conditions. Neutralize the reaction mixture carefully. Instead of strong acids/bases, use buffered solutions or milder reagents like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralizing acid, and saturated aqueous ammonium chloride (NH₄Cl) or dilute acetic acid for quenching basic reactions.

    • Workflow Diagram: Buffered Workup Protocol

      G A Reaction Mixture B Quench with Saturated NH4Cl (if basic) or NaHCO3 (if acidic) A->B C Extract with Organic Solvent (e.g., EtOAc) B->C D Wash Organic Layer with Brine C->D E Dry over Na2SO4 or MgSO4 D->E F Concentrate in vacuo E->F G Purified Product F->G

Problem 3: Product Decomposes During Chromatographic Purification.

Symptom: The crude material looks promising, but the yield after column chromatography is low, and/or TLC analysis of the collected fractions shows new impurity spots that were not in the crude mixture.

Possible Cause & Solutions:

  • Cause: Silica Gel Acidity.

    • Explanation: Standard silica gel is inherently acidic and can act as a catalyst for the decomposition of sensitive compounds, including some isoxazoles. The prolonged contact time on the column can be sufficient to cause significant product loss.

    • Solution 1: Deactivate the Silica. Prepare a slurry of silica gel in your starting eluent and add a small amount of a base, like triethylamine (~0.5-1% v/v) or pyridine. This will neutralize the acidic sites on the silica surface.

    • Solution 2: Use an Alternative Stationary Phase. If your compound is particularly sensitive, consider using a different stationary phase. Neutral alumina can be a good alternative. [4]For very polar compounds, reverse-phase silica (C18) might be a viable option. [4] * Solution 3: Minimize Contact Time. Run the column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the compound sit on the column for an extended period.

  • Comparison of Purification Techniques

    Purification Method Potential for Decomposition Best Suited For
    Silica Gel Chromatography High (if acidic & sensitive compound) General purpose, good for most compounds. [4][15]
    Neutralized Silica/Alumina Moderate to Low Acid-sensitive compounds. [4]
    Reverse-Phase HPLC Low Polar to moderately non-polar compounds.

    | Crystallization | Very Low | Solid compounds that are crystalline. [4][15]|

Frequently Asked Questions (FAQs)

Q1: What are the two most common synthetic routes to isoxazoles?

A1: The two most versatile and widely used methods are:

  • Reaction of 1,3-dicarbonyl compounds with hydroxylamine: Also known as the Claisen Isoxazole Synthesis, this method involves the condensation of a compound like a 1,3-diketone or a β-ketoester with hydroxylamine. [4]2. 1,3-Dipolar Cycloaddition: This is a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). [1][2][4]This method is often highly efficient and can offer excellent control over regioselectivity. [4] Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A2: Regioisomer formation is a common challenge, especially with unsymmetrical starting materials in both the Claisen synthesis and 1,3-dipolar cycloadditions. [4][10]Selectivity is governed by a delicate balance of steric and electronic factors. [4][10]* For Claisen Synthesis: Try adjusting the pH; acidic conditions often favor one isomer. Changing the solvent can also influence the outcome. [4]* For 1,3-Dipolar Cycloadditions: Solvent polarity is a key parameter to screen. [4]The addition of a Lewis acid catalyst can sometimes direct the regioselectivity. For terminal alkynes, copper-catalyzed conditions (a "click" reaction variant) often provide excellent control. [4] Q3: My isoxazole is an oil and I can't purify it by crystallization. What are my options if it's also sensitive to silica gel?

A3: This is a challenging situation. First, try chromatography on neutralized silica or alumina as described above. If that fails, preparative High-Performance Liquid Chromatography (Prep-HPLC), often using a reverse-phase (C18) column, is an excellent alternative for purifying sensitive, non-crystalline compounds. [4]Supercritical Fluid Chromatography (SFC) is another powerful technique for difficult separations, particularly for isomers. [4] Q4: How should I store my purified isoxazole derivative to ensure long-term stability?

A4: Given the potential for photochemical and thermal degradation, proper storage is key.

  • Protect from Light: Store the compound in an amber vial or a clear vial wrapped in aluminum foil. [16]* Low Temperature: Store in a refrigerator or freezer, especially if the compound is an oil or has a low melting point.

  • Inert Atmosphere: For highly sensitive derivatives, consider storing under an inert atmosphere (nitrogen or argon) to prevent potential oxidation. [16] Q5: Are there any "green" or more sustainable methods for synthesizing isoxazoles that might also improve stability?

A5: Yes, there is significant research in this area. Ultrasound-assisted synthesis has emerged as a powerful green chemistry technique. [13][14]It often allows for reactions to be completed in shorter times, at lower temperatures, and sometimes in aqueous media, all of which can minimize product degradation. [13][14][17]These methods can reduce the need for harsh conditions and toxic solvents, aligning with the principles of sustainable chemistry. [13][14]

Visualizing a Key Decomposition Pathway

The reductive cleavage of the N-O bond is a fundamental instability. The following diagram illustrates this general process, which leads to the formation of a β-amino enone.

Caption: Reductive N-O bond cleavage in an isoxazole ring.

This guide is intended to serve as a starting point for troubleshooting your isoxazole syntheses. The principles outlined here—understanding inherent instability, choosing mild conditions, and carefully monitoring reactions—are key to success.

References

  • Beilstein J Org Chem. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). Available from: [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. Available from: [Link]

  • Nitta, M., & Kobayashi, T. (1985). Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1, 0, 1401-1405. Available from: [Link]

  • Nitta, M., & Kobayashi, T. (1982). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications, (15), 877-878. Available from: [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.... Available from: [Link]

  • ResearchGate. Reduction of N N, N-N, N-O, and O-O Bonds. Available from: [Link]

  • Wikipedia. Isoxazole. Available from: [Link]

  • MDPI. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025). Available from: [Link]

  • SciSpace. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study. (2011). Available from: [Link]

  • Kumar, S., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. BMC Chemistry, 12(1), 1-20. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). Available from: [Link]

  • Springer. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Available from: [Link]

  • synthetic reactions using isoxazole compounds. Available from: [Link]

  • Kumar, A., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. Available from: [Link]

  • Aarjane, M., et al. (2020). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Archiv der Pharmazie, 353(12), e2000261. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • Sahu, D. R., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2019). Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Available from: [Link]

  • ResearchGate. 93 questions with answers in ISOXAZOLES. Available from: [Link]

Sources

Troubleshooting

minimizing byproduct formation in Friedel-Crafts acylation of alkynes.

Ticket #404: Minimizing Byproducts in Friedel-Crafts Alkyne Acylation Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Minimizing Byproducts in Friedel-Crafts Alkyne Acylation

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Chemistry/Scale-up)

Executive Summary

The Friedel-Crafts acylation of alkynes (often referred to as the Kondrat'eva reaction) is a high-value transformation used to synthesize


-chlorovinyl ketones—versatile precursors for heterocycles like furans, pyrazoles, and pyrimidines.

However, users frequently encounter three critical failure modes:

  • Oligomerization ("Black Tar"): Caused by uncontrolled vinyl cation propagation.

  • Stereochemical Drift: Loss of

    
     selectivity due to Lewis acid-catalyzed isomerization.
    
  • Regio-scrambling: Competitive attack at internal vs. terminal carbons in unsymmetrical alkynes.

This guide provides a root-cause analysis and validated protocols to suppress these byproducts, ensuring high-purity isolation of the target enone.

Part 1: The Mechanistic Landscape

To troubleshoot, we must visualize the "fork in the road" where the reaction deviates from the desired path.

Figure 1: Reaction Pathway & Failure Modes This diagram illustrates the competition between the desired nucleophilic capture (Cl-) and the undesired electrophilic propagation (Polymerization).

G Start Alkyne + Acyl Chloride Acylium Acylium Complex [R-C≡O]+ AlCl4- Start->Acylium Lewis Acid (AlCl3) VinylCat Vinyl Cation Intermediate Acylium->VinylCat Alkyne Attack Product β-Chlorovinyl Ketone (Target) VinylCat->Product Cl- Capture (Fast) Polymer Oligomers/Tar (Byproduct) VinylCat->Polymer Excess Alkyne Attack (Slow, unless uncontrolled) Isomer Geometric Isomers (E/Z Mixture) Product->Isomer Acid-Cat. Equilibration

Caption: The vinyl cation is the critical control point. Rapid capture by chloride yields the product; delayed capture leads to polymerization.

Part 2: Troubleshooting Modules
Module A: The "Black Tar" Scenario (Polymerization)

Symptom: The reaction mixture turns opaque black/brown; workup yields an intractable gum. Root Cause: The vinyl cation intermediate acts as an initiator for cationic polymerization. This occurs when the concentration of free alkyne is high relative to the chloride donor, or when the Lewis Acid is too "hard," generating a "naked" cation.

Corrective Actions:

ParameterOptimization StrategyMechanism of Action
Solvent System Switch to Nitromethane (

)
or Nitrobenzene.
Nitro solvents form a donor-acceptor complex with

. This "buffers" the Lewis acidity, stabilizing the acylium ion and preventing "runaway" cationic activity [1].
Addition Order Inverse Addition. Add the Alkyne to the Acylium complex.Ensures the active electrophile is always in excess relative to the alkyne, minimizing the probability of Vinyl Cation + Alkyne collision.
Temperature Cryogenic Start (-20°C to 0°C). Lowers the kinetic energy of the system, favoring the lower activation energy pathway (Cl- capture) over polymerization.
Module B: Stereochemical Control (

vs.

)

Symptom: Product is a mixture of isomers, complicating purification. Root Cause: The kinetic product is typically the


-isomer (resulting from anti-addition of the Acyl and Cl groups). However, prolonged exposure to 

at room temperature facilitates rotation around the C=C bond via a zwitterionic intermediate, leading to the thermodynamic mixture.

Corrective Actions:

  • Quench Timing: Monitor reaction by GC/LC-MS. Quench immediately upon consumption of starting material. Do not "stir overnight" out of habit.

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of

    
    . Large excesses promote isomerization.
    
  • Flow Chemistry: If available, continuous flow reactors allow for residence times in seconds, locking in the kinetic

    
    -isomer before equilibration can occur [2].
    
Part 3: Validated Experimental Protocol

Protocol: Synthesis of (E)-4-chloro-4-phenylbut-3-en-2-one Target Scale: 10 mmol

Reagents:

  • Phenylacetylene (1.0 equiv)

  • Acetyl Chloride (1.2 equiv)

  • Aluminum Trichloride (

    
    ) (1.2 equiv)
    
  • Solvent: Nitromethane (

    
    ) (Dry, 0.5 M concentration)
    

Workflow:

  • Complex Formation:

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Add

      
       (1.60 g, 12 mmol) and Nitromethane (20 mL).
      
    • Cool to 0°C .

    • Add Acetyl Chloride (0.85 mL, 12 mmol) dropwise. Observation: Solution may turn slight yellow (Acylium complex formation). Stir for 15 mins.

  • Controlled Acylation (The Critical Step):

    • Dissolve Phenylacetylene (1.1 mL, 10 mmol) in 5 mL Nitromethane.

    • Slowly add the alkyne solution to the Acylium mixture over 20 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Technical Note: Maintain internal temperature < 5°C.

  • Reaction & Quench:

    • Stir at 0°C for 1 hour. Monitor via TLC (Hexane/EtOAc).

    • Pour the reaction mixture into a vigorously stirred mixture of Ice (50g) and conc. HCl (5 mL). Do not add water to the acid mixture.

    • Extract with DCM (

      
       mL). Wash combined organics with Brine, dry over 
      
      
      
      .
  • Purification:

    • Concentrate under reduced pressure (keep bath < 40°C to prevent thermal isomerization).

    • Purify via silica gel chromatography.

Part 4: FAQ - Rapid Response

Q: Can I use DCM instead of Nitromethane? A: Yes, but the risk of polymerization increases. If using DCM, you must lower the temperature to -78°C or -40°C to achieve similar control. Nitromethane allows for cleaner reactions at 0°C due to the solvation effect on the Lewis Acid [3].

Q: I see a "double acylation" byproduct. How do I stop this? A: This is rare in alkynes but happens if the product is electron-rich. Ensure you are not using a large excess of Acyl Chloride. Stick to 1.1 - 1.2 equivalents.

Q: My product is hydrolyzing back to a diketone during workup. A:


-chlorovinyl ketones are vinylogous acid chlorides. They are sensitive to basic hydrolysis. Ensure your quench is acidic (HCl/Ice) and avoid basic washes (like 

) unless the contact time is very short.
Part 5: Decision Tree for Troubleshooting

Troubleshooting Start Issue Detected Type Identify Problem Start->Type Tar Black Tar / Polymer Type->Tar Isomer Wrong Isomer (E/Z) Type->Isomer LowYield Low Yield / No Rxn Type->LowYield SolventCheck Using Nitromethane? Tar->SolventCheck TempCheck Temp > 0°C? Isomer->TempCheck WaterCheck Solvents Dry? LowYield->WaterCheck FixSolvent Switch to MeNO2 or Nitrobenzene SolventCheck->FixSolvent No FixTemp Lower Temp Reduce Rxn Time SolventCheck->FixTemp Yes (Still failing) TempCheck->FixTemp Yes FixDry Dry Solvents Fresh AlCl3 WaterCheck->FixDry No

Caption: Step-by-step logic flow to identify the correct parameter adjustment.

References
  • Gore, P. H. (1955).[1] The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.[1] Link[1]

  • Baxendale, I. R., et al. (2013). (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. Reaction Chemistry & Engineering. Link

  • Kim, H. Y., & Oh, K. (2017).[2] Unified Approach to (Thio)chromenones via One-Pot Friedel-Crafts Acylation/Cyclization: Distinctive Mechanistic Pathways of β-Chlorovinyl Ketones. Organic Letters, 19(2), 312–315.[2] Link

Sources

Reference Data & Comparative Studies

Validation

validation of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one structure by X-ray crystallography

Executive Summary: The Regioisomer Challenge In the development of isoxazole-based pharmacophores, identifying the precise regioisomerism of 3,5-disubstituted rings is a critical quality attribute. For the target molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of isoxazole-based pharmacophores, identifying the precise regioisomerism of 3,5-disubstituted rings is a critical quality attribute. For the target molecule 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (CAS: 55086-61-8), synthetic routes involving 1,3-dipolar cycloaddition often yield mixtures of the desired 3,5-isomer and the unwanted 5,3-isomer.

While NMR spectroscopy (


H, 

C, HMBC) provides significant structural insight, it often suffers from ambiguity due to coincidental chemical shifts and weak correlations across the heteroatoms. Single Crystal X-ray Diffraction (SC-XRD) remains the only absolute method to validate the regiochemistry (O vs. N placement) and the steric conformation of the acetyl group.

This guide outlines the comparative advantages of SC-XRD and provides a validated protocol for the structural confirmation of this specific isoxazole derivative.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the efficacy of standard analytical techniques in resolving the structure of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one.

FeatureSC-XRD (Gold Standard) NMR (

H /

C / 2D)
Mass Spectrometry (HRMS)
Regioisomer ID Absolute. Direct imaging of electron density distinguishes N vs. O positions based on scattering factors and bond lengths.Inferential. Relies on HMBC correlations (

) which can be weak across the isoxazole ring oxygen.
Ineffective. Both isomers have identical exact mass (

) and fragmentation patterns are often indistinguishable.
Stereochemistry Definitive. Unambiguous determination of the acetyl group torsion angle relative to the ring.Ambiguous. NOE signals may be absent if the methoxy and acetyl groups are distant or freely rotating.N/A. No stereochemical data.
Sample State Solid state (requires single crystal).Solution state (dynamic averaging).Gas/Solution phase.
Confidence Level >99% (R-factor < 5%).~85-90% (dependent on operator interpretation).50% (confirms formula, not structure).
Why NMR is Insufficient for this Target

In 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one, the quaternary carbons at positions 3 and 5 often exhibit similar chemical shifts (~155-170 ppm). Furthermore, the lack of protons on the ring nitrogens/oxygens prevents direct NOE correlations that typically anchor structural assignments in other heterocycles. SC-XRD bypasses this by directly measuring the N-O bond length (typically ~1.42 Å), which is distinct from C-C or C-N bonds.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for choosing SC-XRD over NMR for this compound.

ValidationWorkflow Start Crude Product (Isoxazole Synthesis) NMR 1H/13C NMR Analysis Start->NMR Ambiguity Ambiguous Regiochemistry? (3,5- vs 5,3-isomer) NMR->Ambiguity Crystallization Crystallization Protocol (Slow Evaporation) Ambiguity->Crystallization Yes (High Risk) Validation Final Validation: Bond Lengths & Angles Ambiguity->Validation No (Rare) XRD SC-XRD Data Collection (Mo/Cu Source) Crystallization->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Refinement->Validation

Figure 1: Strategic workflow for structural validation of isoxazole derivatives. Note the critical pivot to Crystallization when NMR data is ambiguous.

Experimental Protocol: SC-XRD Validation

Phase 1: Crystallization (The Critical Step)

The target molecule is a polar organic solid. Standard recrystallization often yields microcrystalline powders unsuitable for diffraction.

  • Method: Slow Evaporation (Solvent Layering).

  • Solvent System: Dichloromethane (DCM) / Hexane.

    • Dissolve 20 mg of the compound in 1.5 mL of DCM (good solubility).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (to remove nucleation sites).

    • Carefully layer 3.0 mL of Hexane (antisolvent) on top. Do not mix.

    • Cap loosely and store at 4°C.

    • Target: Colorless prisms or blocks (

      
       mm) should form within 48-72 hours.
      
Phase 2: Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal methoxy group.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for resolution, though Cu-K
    
    
    is acceptable for small organic molecules to boost signal intensity.
  • Strategy: Full sphere collection to maximize redundancy (

    
     completeness).
    
Phase 3: Structure Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) [1].

  • Key Parameters:

    • 
       Value:  Target 
      
      
      
      .
    • Goodness of Fit (GooF): Target ~1.0.

    • Disorder: Check the methoxy group (C3-O-Me) for rotational disorder; model with split positions if necessary.

Data Interpretation: The "Fingerprint"

To validate that you have 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one , the refined structure must meet specific geometric criteria.

Key Bond Lengths & Angles

The isoxazole ring has a unique electronic footprint due to the O-N bond.

ParameterAtomsExpected Value (Å / °)Structural Significance
Bond Length O1 – N2 1.40 – 1.42 Å Diagnostic. This weak bond is significantly longer than C=N or C=C, confirming the isoxazole core [2].
Bond Length C3 – O(Methoxy)1.34 – 1.36 ÅTypical for

C-O single bond.
Bond Length C5 – C(Acetyl)1.46 – 1.48 ÅIndicates conjugation between the ring and the ketone.
Torsion Angle O1-C5-C(=O)-C~0° or 180°Planarity confirms conjugation. Significant deviation (>20°) implies steric clash or crystal packing forces.
Visualizing the Conjugation

The diagram below represents the electronic conjugation path that SC-XRD validates via bond length analysis.

ConjugationPath cluster_0 Validated by Bond Lengths Methoxy Methoxy (Donor) Isoxazole Isoxazole Ring (Conduit) Methoxy->Isoxazole Electron Donation Acetyl Acetyl (Acceptor) Isoxazole->Acetyl Conjugation

Figure 2: Electronic conjugation pathway. SC-XRD validates this by showing shortened C3-O and C5-C(carbonyl) bonds relative to standard single bonds.

Common Pitfalls & Troubleshooting

  • Twinning: Isoxazoles often crystallize in high-symmetry space groups. If

    
     is high (>10%), check for merohedral twinning.
    
  • Wrong Regioisomer: If the refined N-O bond length is anomalous or the thermal ellipsoids are extremely large, you may have modeled the 5,3-isomer (where the substituents are swapped) into the 3,5-isomer density. Invert the atom assignments (swap O and N positions in the ring) and re-refine. The correct isomer will yield a significantly lower

    
    -factor.
    
  • Solvent Inclusion: If using DCM/Hexane, look for disordered solvent molecules in the lattice voids. Use SQUEEZE/PLATON if the solvent cannot be modeled discretely [3].

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Cambridge Structural Database (CSD). "Bond Length Statistics for Isoxazole Derivatives." Cambridge Crystallographic Data Centre (CCDC). Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Pijning, R. D., et al. (2020). "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Organic Process Research & Development. (General reference for synthetic context).
Comparative

comparative analysis of the biological activities of oxazole and isoxazole analogs.

Executive Summary: The "Iso" Effect In medicinal chemistry, the choice between an oxazole (1,3-position) and an isoxazole (1,2-position) scaffold is rarely arbitrary. While both are five-membered, aromatic heterocycles c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Iso" Effect

In medicinal chemistry, the choice between an oxazole (1,3-position) and an isoxazole (1,2-position) scaffold is rarely arbitrary. While both are five-membered, aromatic heterocycles containing oxygen and nitrogen, their biological behaviors diverge significantly due to distinct electronic distributions and metabolic vulnerabilities.[1]

This guide provides a technical comparison of these two privileged scaffolds. The core distinction lies in the N-O bond of the isoxazole, which imparts unique polarity (dipole moment ~3.0 D vs. ~1.7 D for oxazole) and metabolic lability (reductive ring opening).[1] Conversely, the oxazole ring offers a robust, stable aromatic platform often used as a peptide bioisostere.

Key Takeaway: Select isoxazole when targeting polar binding pockets or designing prodrugs requiring metabolic activation (e.g., Leflunomide). Select oxazole for stable, rigid linkers in kinase inhibitors or peptidomimetics.

Physicochemical & Metabolic Foundation

The biological activity of these analogs is rooted in their fundamental chemical properties. Understanding these allows for rational drug design (SAR).

Electronic Profile and Hydrogen Bonding
  • Isoxazole: The adjacent heteroatoms (N-O) create a strong dipole. The nitrogen atom is a capable hydrogen bond acceptor (HBA), but the ring is generally less aromatic than oxazole due to the destabilizing N-O repulsion.

  • Oxazole: The 1,3-arrangement reduces the dipole moment. It is a weak base (pKa of conjugate acid ~0.[2]8) but serves as an excellent acceptor in kinase "hinge regions."

The Metabolic "Achilles' Heel"

The most critical differentiator is metabolic stability. The isoxazole N-O bond is susceptible to reductive cleavage by cytochrome P450 enzymes or cytosolic reductases, often opening the ring to form


-amino enones or nitriles. Oxazoles are generally resistant to this reduction, though they can undergo oxidative metabolism.
Visualization: Metabolic Fate Decision Tree

The following diagram illustrates the divergent metabolic pathways that drive biological activity and toxicity.

MetabolicFate Start Heterocyclic Scaffold Input Isoxazole Isoxazole (1,2-Oxazole) Start->Isoxazole Oxazole Oxazole (1,3-Oxazole) Start->Oxazole Reductive Reductive Metabolism (Enzymes: CYP450 / Reductases) Isoxazole->Reductive High Susceptibility Oxidative Oxidative Metabolism (Ring Hydroxylation) Oxazole->Oxidative Primary Route RingOpen Ring Opening (N-O Cleavage) Formation of active metabolites (e.g., Leflunomide -> A771726) Reductive->RingOpen Stable Ring Intact Stable Peptidomimetic (e.g., Oxaprozin) Oxidative->Stable Tox Potential Toxicity: Reactive Enals / Nitriles RingOpen->Tox If uncontrolled BioAct Bioactive Pharmacophore (Kinase/COX Inhibition) RingOpen->BioAct If Prodrug Design Stable->BioAct

Figure 1: Comparative metabolic pathways. Note the critical N-O cleavage pathway for isoxazoles, utilized in prodrug strategies.

Therapeutic Area 1: Antimicrobial Activity[3][4][5][6][7]

The isoxazole ring is historically significant in antibacterials due to Sulfamethoxazole (SMX) . Oxazoles appear more frequently in natural product-derived antibiotics (e.g., Streptogramins).

Comparative Mechanism of Action
  • Isoxazole (Sulfonamides): Mimics para-aminobenzoic acid (PABA). The isoxazole ring provides the necessary electron-withdrawing character to the sulfonamide nitrogen, optimizing the pKa for binding to Dihydropteroate Synthase (DHPS).

  • Oxazole: Often functions as a peptide bond surrogate in macrocyclic antibiotics, restricting conformational flexibility to bind bacterial ribosomes (e.g., Virginiamycin M1).

Performance Data (Representative)

The table below compares the efficacy of analogs against standard strains.

Compound ClassLead ExampleTargetMIC (S. aureus)MIC (E. coli)Mechanism Note
Isoxazole SulfamethoxazoleDHPS (Folate path)25–50

g/mL
1–5

g/mL
Synergistic with Trimethoprim.
Oxazole Griselimycin analogsDNA Polymerase0.5–2

g/mL
>64

g/mL
High lipophilicity aids Gram(+) entry.
Hybrid Isoxazole-OxazoleUndefined128

g/mL
128

g/mL
Often shows reduced potency vs. pure scaffolds [1].

Therapeutic Area 2: Anticancer & Anti-inflammatory

In oncology and inflammation, both scaffolds are used as rigid linkers to orient pharmacophores within enzyme active sites (e.g., Kinases, COX-2).

Kinase Inhibition (VEGFR/EGFR)
  • Oxazole: Preferred for its stability. It is often used to connect the "hinge binder" motif to the "tail" that extends into the hydrophobic pocket.

  • Isoxazole: Used in Valdecoxib (COX-2 inhibitor).[2] The isoxazole nitrogen forms a critical H-bond with Arg120 in the COX-2 active site. However, the risk of idiosyncratic toxicity (via ring opening) led to the withdrawal of some isoxazole-based drugs.

Experimental Workflow: Cytotoxicity Screening

To objectively compare these analogs, a standardized MTT assay is required.

Protocol: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 values of Oxazole vs. Isoxazole analogs in A549 (Lung) and MCF-7 (Breast) cancer lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment:

    • Prepare stock solutions (10 mM in DMSO).

    • Perform serial dilutions (0.1

      
      M to 100 
      
      
      
      M).
    • Include Doxorubicin as a positive control.

  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 20

    
    L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves (Non-linear regression) to calculate IC50.

Strategic Selection Guide

When should a researcher choose one over the other? Use this logic flow.

SelectionLogic Target Target Definition Q1 Requirement: Metabolic Activation? Target->Q1 Q2 Requirement: Rigid Linker? Q1->Q2 No IsoSelect Select ISOXAZOLE (Prodrug Potential) Q1->IsoSelect Yes (e.g. Leflunomide) Q2->IsoSelect Specific H-Bond Geometry OxSelect Select OXAZOLE (Stable Bioisostere) Q2->OxSelect High Stability Needed Caveat Check Toxicity: Screen for Ring Opening IsoSelect->Caveat

Figure 2: Decision matrix for scaffold selection in lead optimization.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. (2025). Link

  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem. (2025).[1][3] Link

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters. BenchChem. (2025). Link

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. (2024). Link

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities. RSC Advances. (2024). Link

Sources

Validation

comparing the efficacy of different synthetic routes to 5-acyl-1,2-oxazoles

Topic: Comparing the Efficacy of Different Synthetic Routes to 5-Acyl-1,2-Oxazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The 5-acy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Different Synthetic Routes to 5-Acyl-1,2-Oxazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 5-acyl-1,2-oxazole (5-acylisoxazole) scaffold is a critical pharmacophore in medicinal chemistry, serving as a privileged structure in immunomodulators, antibiotics, and agonist ligands. However, its synthesis presents a classic regiochemical challenge: distinguishing between the 3-, 4-, and 5-positions during ring construction, or selectively functionalizing the sensitive 5-position without inducing ring fragmentation.

This guide evaluates the three most chemically distinct and reliable pathways to this scaffold:

  • The Constructive Route: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynyl Ketones.

  • The Direct Functionalization Route: Cryogenic C-5 Lithiation and Acylation.

  • The Modular Route: Nucleophilic Substitution of Isoxazole-5-Carboxylates (The Weinreb Protocol).

Route 1: 1,3-Dipolar Cycloaddition (The Constructive Route)

Best for: Building the ring from scratch; accessing diverse substitution patterns at C-3.

Mechanism & Rationale

This route utilizes the Huisgen [3+2] cycloaddition between a nitrile oxide (1,3-dipole) and an alkynyl ketone (dipolarophile).

  • Regiocontrol: The presence of the electron-withdrawing carbonyl group on the alkyne lowers the LUMO energy of the dipolarophile. According to Frontier Molecular Orbital (FMO) theory, the dominant interaction is between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile. This electronic bias strongly favors the formation of the 5-acyl isomer over the 4-acyl isomer, often with >95:5 regioselectivity.

Experimental Protocol

Scope: Synthesis of 3-phenyl-5-acetylisoxazole.

  • Precursor Preparation: Dissolve benzaldehyde oxime (1.0 equiv) in DMF.

  • Chlorination: Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.

  • Cycloaddition: Add 3-butyn-2-one (1.2 equiv) to the reaction mixture.

  • Dipole Generation: Slowly add triethylamine (

    
    , 1.2 equiv) dropwise over 30 minutes. Note: Slow addition is critical to prevent dimerization of the nitrile oxide to furoxan.
    
  • Workup: Stir at room temperature for 4 hours. Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

Scientist’s Note: Do not isolate the nitrile oxide. Generate it in situ in the presence of the dipolarophile to maximize yield and safety.

Route 2: Cryogenic C-5 Lithiation (The Direct Functionalization Route)

Best for: Late-stage functionalization of simple isoxazole cores; introducing complex acyl chains.

Mechanism & Rationale

Isoxazoles possess an acidic proton at C-5 (


). Treatment with a strong base (

-BuLi) generates the 5-lithioisoxazole species.
  • Critical Instability: 5-Lithioisoxazoles are thermally unstable. Above -60°C, they undergo a fragmentation cascade (ring opening) to form

    
    -ketonitriles.
    
  • The Fix: Reactions must be conducted strictly below -70°C. The electrophile (an ester or Weinreb amide) is added to the lithiated species to yield the ketone.

Experimental Protocol

Scope: Acylation of 3-methylisoxazole.

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve 3-methylisoxazole (1.0 equiv) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add

    
    -BuLi (1.1 equiv, 1.6 M in hexanes) dropwise down the side of the flask. Maintain internal temp < -70°C. Stir for 30 mins.
    
  • Acylation: Add the electrophile (e.g., ethyl benzoate, 1.2 equiv) dissolved in THF dropwise.

  • Quench: Stir for 1 hour at -78°C. Quench with saturated

    
    before removing the cooling bath.
    
  • Workup: Warm to RT, extract with ether.

Scientist’s Note: If the electrophile is sluggish, transmetalate with


 (1.0 equiv) at -78°C to form the organozinc species, which is stable at higher temperatures (up to 0°C), preventing ring fragmentation.

Route 3: Carboxylate Modular Functionalization (The Scalable Route)

Best for: Large-scale synthesis; GMP environments; avoiding cryogenic conditions.

Mechanism & Rationale

This approach starts with commercially available ethyl isoxazole-5-carboxylate. The ester is converted to a Weinreb amide, which prevents over-addition of Grignard reagents, stopping cleanly at the ketone stage.

  • Reliability: This method decouples the ring synthesis from the acyl group installation, offering the highest reproducibility.

Experimental Protocol

Scope: Conversion of ethyl 3-methylisoxazole-5-carboxylate to 5-isobutyrylisoxazole.

  • Weinreb Amide Formation: React the ester with

    
    -dimethylhydroxylamine hydrochloride (1.5 equiv) and isopropylmagnesium chloride (3.0 equiv) in THF at -20°C for 1 hour. Isolate the amide.
    
  • Grignard Addition: Dissolve the isolated Weinreb amide in THF at 0°C.

  • Nucleophilic Attack: Add isopropylmagnesium bromide (1.2 equiv) dropwise.

  • Workup: Quench with 1M HCl. The stable tetrahedral intermediate collapses to the ketone upon hydrolysis.

Comparative Analysis

The following data summarizes the performance of each route based on typical laboratory benchmarks.

FeatureRoute 1: [3+2] CycloadditionRoute 2: C-5 LithiationRoute 3: Carboxylate/Weinreb
Primary Reagents Nitrile Oxide + Alkynyl Ketone5-H Isoxazole +

-BuLi
Isoxazole-5-Ester + Grignard
Regioselectivity High (>90:10 favoring 5-acyl)Perfect (100% C-5)Perfect (Pre-defined)
Yield (Typical) 60 – 85%40 – 70%75 – 95%
Atom Economy HighModerateLow (requires multi-step)
Scalability Moderate (Exotherm risk)Low (Cryogenic limits)High (Standard flow/batch)
Critical Risk Dimerization of dipoleRing fragmentation (> -60°C)Over-addition (if not Weinreb)

Decision Logic & Pathway Visualization

Strategic Decision Matrix

Use this flow to select the optimal route for your specific target molecule.

RouteSelection cluster_legend Key Factors Start Target: 5-Acyl-1,2-Oxazole Q1 Is the isoxazole ring already synthesized? Start->Q1 Q2 Is the 5-position unsubstituted (C-H)? Q1->Q2 Yes Route1 Route 1: [3+2] Cycloaddition (Nitrile Oxide + Ynone) Q1->Route1 No (Build Ring) Q3 Is the acyl group complex/sensitive? Q2->Q3 Yes Route3 Route 3: Weinreb/Grignard (From 5-Carboxylate) Q2->Route3 No (Has 5-Ester) Route2 Route 2: Lithiation (n-BuLi, -78°C) Q3->Route2 No (Simple Acyl) Q3->Route3 Yes (Avoid BuLi) L1 Route 1: High Atom Economy L2 Route 2: Direct, High Risk L3 Route 3: Most Robust/Scalable

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and functional group tolerance.

Mechanistic Divergence

Understanding the regiochemical control in Route 1 vs. the stability issues in Route 2.

Mechanism cluster_R1 Route 1: Electronic Control cluster_R2 Route 2: Stability Control Dipole Nitrile Oxide (HOMO) TS Transition State (Asynchronous) Dipole->TS [3+2] Ynone Alkynyl Ketone (LUMO) Ynone->TS Prod1 5-Acyl Isoxazole (Major) TS->Prod1 Beta-C Attack IsoH 5-H Isoxazole LiSpecies 5-Lithioisoxazole (Unstable > -60°C) IsoH->LiSpecies n-BuLi, -78°C Frag Ring Fragmentation (Ketonitrile) LiSpecies->Frag Warm up Prod2 5-Acyl Isoxazole LiSpecies->Prod2 Electrophile (Fast Addition)

Caption: Comparison of electronic orbital control in Cycloaddition (Left) versus the thermal stability threshold in Lithiation (Right).

References

  • Regioselectivity in 1,3-Dipolar Cycloadditions

    • Title: Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates.[1]

    • Source: Bioorganic & Medicinal Chemistry, 2016.[1]

    • URL:[Link]

    • Relevance: Validates the FMO theory governing regioselectivity in nitrile oxide cycloadditions, applicable to alkynyl ketones.
  • Lithiation of Isoxazoles

    • Title: Lithiation of five-membered heteroaromatic compounds.[2][3] The methyl substituted 1,2-azoles.[4][5]

    • Source: Advances in Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

    • Relevance: Provides the foundational protocols for lateral vs.
  • General Isoxazole Synthesis

    • Title: Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.[6][7]

    • Source: The Journal of Organic Chemistry, 2005.[6]

    • URL:[Link]

    • Relevance: Demonstrates modular approaches to substituted isoxazoles, supporting the logic for Route 3.
  • Enaminone Precursors (Contextual)

    • Title: Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones.[8][9]

    • Source: Organic Letters, 2012.[9]

    • URL:[Link]

    • Relevance: Highlights the alternative condensation pathway, useful for contrasting against the acyl-specific routes.

Sources

Validation

Technical Comparison Guide: Spectroscopic Analysis of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one

Introduction & Structural Significance 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (also known as 5-acetyl-3-methoxyisoxazole) represents a specific subclass of 3,5-disubstituted isoxazoles. In medicinal chemistry, the isox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Significance

1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (also known as 5-acetyl-3-methoxyisoxazole) represents a specific subclass of 3,5-disubstituted isoxazoles. In medicinal chemistry, the isoxazole scaffold is a critical bioisostere for amide bonds and aromatic rings, often employed to improve metabolic stability or alter physicochemical properties like lipophilicity (LogP).

This guide provides a rigorous spectroscopic comparison of the target molecule against three structurally defining analogs:

  • 1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one (Electronic baseline for electron-withdrawing effects).

  • 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one (Steric and inductive alkyl analog).

  • Methyl 3-methoxyisoxazole-5-carboxylate (Carbonyl electronic analog).

Structural Logic & Analog Selection

The comparison focuses on the electronic push-pull system created by the 3-methoxy group (Electron Donor, EDG) and the 5-acetyl group (Electron Withdrawing, EWG) .

  • Target (3-OMe): Strong resonance donation (+R) into the ring; inductive withdrawal (-I).

  • Analog A (3-Br): Weak resonance donation; strong inductive withdrawal.

  • Analog B (3-Me): Weak inductive donation (+I); no resonance donation.

Spectroscopic Comparison: NMR & IR Analysis

Proton NMR ( H NMR) Chemical Shift Analysis

The most diagnostic feature of these isoxazoles is the chemical shift of the C4-H proton. The electronic environment of this proton is dictated by the competing resonance effects of the substituents at positions 3 and 5.

Table 1: Comparative


H NMR Shifts (CDCl

,

ppm)
CompoundC4-H (Ring Proton)C3-SubstituentC5-Acetyl (-COCH

)
Electronic Effect on C4
Target: 3-OMe 6.10 - 6.35 (Predicted)4.05 (s, 3H)2.55 (s, 3H)Strong Shielding (+R)
Analog A: 3-Br 7.022.58Deshielding (-I dominates)
Analog B: 3-Me 6.80 - 6.902.35 (s, 3H)2.52Weak Shielding (+I)

Note: Data for Analog A is derived from experimental patent literature [1]. Target shifts are mechanistically derived relative to Analog A.

Mechanism of Action: In the target molecule, the lone pair on the methoxy oxygen donates electron density into the isoxazole ring (mesomeric effect). This increases the electron density at C4, causing an upfield shift (shielding) of approximately 0.7–0.9 ppm compared to the bromo-analog. The acetyl group at C5 exerts a deshielding anisotropic effect, but this is constant across all three compounds.

Infrared Spectroscopy (FT-IR)

The carbonyl stretching frequency (


) serves as a probe for the conjugation efficiency between the isoxazole ring and the exocyclic ketone.
  • Target (

    
    ):  ~1685–1695 cm
    
    
    
    . The 3-OMe group increases electron density in the ring, facilitating better conjugation with the carbonyl, slightly lowering the wavenumber compared to non-conjugated ketones.
  • Ester Analog (

    
    ):  ~1730–1745 cm
    
    
    
    . The ester carbonyl is less polarizable and typically appears at higher frequencies.

Synthesis & Experimental Protocols

Synthesis Logic

The synthesis of 3-methoxy-5-acetylisoxazole typically proceeds via the cyclization of alkyne precursors with nitrile oxides or haloformaldoximes.

Figure 1: Synthesis Pathway & Electronic Flow

Synthesis Start Dichloroformaldoxime (Cl2C=N-OH) Inter Intermediate: 3-Chloro-5-(1-hydroxyethyl)isoxazole Start->Inter Cycloaddition (Base catalyzed) Reagent 3-Butyn-2-ol (Alkyne Precursor) Reagent->Inter Subst Nucleophilic Subst. (NaOMe / MeOH) Inter->Subst Cl -> OMe Oxid Oxidation (Jones Reagent/PCC) Subst->Oxid Alcohol -> Ketone Target Target: 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one Oxid->Target

Caption: Stepwise construction of the 3,5-disubstituted isoxazole core, highlighting the critical chloroisoxazole intermediate conversion.

Standardized NMR Protocol (Self-Validating)

To ensure reproducibility when characterizing this compound, follow this protocol which accounts for the volatility and potential instability of the methoxy-isoxazole moiety.

  • Solvent Selection: Use CDCl

    
     (99.8% D)  neutralized with anhydrous K
    
    
    
    CO
    
    
    or silver foil. Acidic impurities in chloroform can catalyze the hydrolysis of the 3-methoxy group to the isoxazol-3-one tautomer.
  • Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations may lead to aggregation-induced shift variations.

  • Acquisition Parameters:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1):

      
       2.0 seconds (Critical for accurate integration of the methoxy singlet vs. the acetyl singlet).
      
    • Scans: 16 (minimum) to resolve the C4-H signal clearly from satellite peaks.

Fragmentation & Mass Spectrometry Logic

In Mass Spectrometry (EI/ESI), the 3-methoxy group introduces a unique fragmentation pathway compared to alkyl analogs.

Figure 2: Mass Spectrometry Fragmentation Logic

MS_Frag Parent Molecular Ion [M]+ m/z ~141 LossMe Loss of Methyl [M - CH3]+ Parent->LossMe -15 Da LossAc Loss of Acetyl [M - COCH3]+ Parent->LossAc -43 Da LossOMe Loss of Methoxy [M - OMe]+ Parent->LossOMe -31 Da (Diagnostic) RingCleave Ring Cleavage (Azirine intermediate) Parent->RingCleave Photochemical/Thermal

Caption: Diagnostic fragmentation pathways. The loss of -OMe (31 Da) is specific to the target, distinguishing it from methyl analogs.

Summary of Key Differentiators

Feature3-Methoxy (Target)3-Methyl (Analog)3-Bromo (Analog)
Electronic Nature Push-Pull (Donor-Acceptor)Weak Donor-AcceptorPull-Pull (Inductive)
C4-H Shift ~6.2 ppm (Shielded)~6.8 ppm7.02 ppm (Deshielded)
Solubility High in polar organicsModerateModerate
Reactivity Susceptible to nucleophilic attack at C5StableLabile C-Br bond

References

  • Process for the preparation of 3,5-disubstituted isoxazoles. European Patent EP0207955A1. (1987). Primary source for synthesis and NMR data of 3-bromo and 3-methoxy analogs.Link

  • Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles. Magnetic Resonance in Chemistry, 44(9), 851-855. (2006). Reference for Hammett substituent effects on isoxazole rings.Link

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(x). (2023).[1][2] Structural data for close methoxy-isoxazole analogs.Link

  • 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one. PubChem Compound Summary for CID 13001394. Physical property baseline for methyl analog.Link

Sources

Safety & Regulatory Compliance

Safety

1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one proper disposal procedures

Topic: 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Summary: The "Zero-Ambig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary: The "Zero-Ambiguity" Disposal Directive

1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (an acetylated isoxazole derivative) presents a dual-hazard profile: potential flammability associated with the ketone functionality and the latent reactivity of the isoxazole nitrogen-oxygen bond. It is not a standard "drain-pour" chemical.

Immediate Action Plan:

  • Classify: Non-Halogenated Organic Solvent Waste (High BTU).

  • Segregate: Strictly isolate from strong reducing agents (e.g., DIBAL, LiAlH₄) and strong acids to prevent isoxazole ring cleavage and exothermic runaway.

  • Disposal Path: High-temperature incineration is the only validated method to ensure complete mineralization of the heterocyclic ring.

Part 1: Chemical Identity & Hazard Profiling

To dispose of a chemical safely, you must understand its failure modes. This molecule is a functionalized heterocycle.[1] Its stability is conditional.

Parameter Technical Specification Operational Implication
Chemical Structure Isoxazole ring substituted with a methoxy group (C3) and an acetyl group (C5).The N-O bond in the isoxazole ring is the "weak link." It is susceptible to reductive cleavage, which can release energy and form reactive amino-enones.
Molecular Formula C₆H₇NO₃High carbon/oxygen ratio suggests good combustibility (High BTU waste).
Predicted Hazards H315/H319: Skin/Eye Irritant.H227: Combustible Liquid (estimated).Acute Tox: Assume Toxic (Category 4) by analogy to similar isoxazoles.Do not treat as general trash. Requires full PPE (Nitrile gloves, goggles, lab coat).
Reactivity Profile Base-Sensitive: The C5-acetyl group makes the ring susceptible to nucleophilic attack at high pH.Redox-Sensitive: Incompatible with strong reducers.CRITICAL: Do not mix with basic waste streams (pH > 10) or metal hydride wastes.

Expert Insight: Many accidents occur when researchers assume "stable" heterocycles are inert. The isoxazole ring is a "masked" 1,3-dicarbonyl equivalent. If you dispose of this in a waste drum containing excess sodium borohydride or strong hydroxide, you risk generating heat and potentially toxic nitrile byproducts [1].

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

A self-validating system ensures that the waste is safe before it enters the central accumulation area. Follow this protocol at the bench.

Step 1: The "Quench & Check" Protocol

If the material is a reaction byproduct or part of a reaction mixture:

  • Neutralization: Ensure the pH of the solution is between 6 and 8.

    • Why? Prevents base-catalyzed ring opening of the isoxazole.

  • Peroxide Check: Although the methoxy group is generally stable, if the material has been stored in ether solvents for >6 months, test for peroxides using standard starch-iodide strips.

    • Pass Criteria: Strip remains white.

    • Fail Criteria: Strip turns purple (requires reduction with ferrous sulfate before disposal).

Step 2: Waste Stream Segregation

You must select the correct "Waste Stream" to prevent cross-reactivity in the drum.

  • Correct Stream: Non-Halogenated Organic Waste.

    • Compatible Solvents: Acetone, Methanol, Ethyl Acetate, Ethanol.

  • Incorrect Stream:

    • Halogenated Waste: (DCM, Chloroform) – Increases incineration costs and creates corrosive HCl gas upon combustion.

    • Aqueous Waste: The compound is likely sparingly soluble in water; it will precipitate and clog drains or form "hot spots" in tanks.

Part 3: The Disposal Workflow (Visualized)

This decision tree dictates the operational flow from the bench to the waste facility.

DisposalWorkflow Start Start: 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Pure Solid / Precipitate StateCheck->Solid Solid SolventCheck Check Solvent Composition Liquid->SolventCheck HaloCheck Contains Halogens? (DCM, Chloroform > 2%) SolventCheck->HaloCheck StreamA Stream A: Halogenated Organic (Less Ideal, but Safe) HaloCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic (PREFERRED - High BTU) HaloCheck->StreamB No Incinerator Final Fate: High-Temp Incineration (Destruction of Isoxazole Ring) StreamA->Incinerator StreamB->Incinerator Dissolve Can it be dissolved? Solid->Dissolve Dissolve->StreamB Yes (Dissolve in Acetone) SolidWaste Stream C: Solid Hazardous Waste (Double Bagged) Dissolve->SolidWaste No (Large Qty) SolidWaste->Incinerator

Figure 1: Decision Logic for Isoxazole Derivative Disposal. Note the preference for Non-Halogenated Liquid streams to facilitate efficient incineration.

Part 4: Regulatory Framework & Documentation

To maintain compliance, you must assign the correct codes. While this specific molecule is not "Listed" (P or U list) by the EPA, it is regulated by Characteristic [2].

US EPA (RCRA) Coding Strategy
Waste Characteristic Applicability RCRA Code Justification
Ignitability YES D001 If dissolved in flammable solvents (Acetone, MeOH) or if the neat liquid has a flash point < 60°C.
Toxicity Conditional None / D000 Unless mixed with heavy metals or specific solvents (e.g., Benzene/D018), it does not trigger a specific toxicity code, but must still be treated as toxic.
Reactivity NO N/A It is not explosive or water-reactive under D003 definitions, provided it is not mixed with reducing agents.

Labeling Requirement: Your waste tag must read:

  • Chemical Name: 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one solution

  • Constituents: e.g., 5% Isoxazole derivative, 95% Acetone

  • Hazards: Flammable, Irritant, Toxic

Part 5: Emergency Response (Spill Procedures)

If a spill occurs during transfer to the waste container:

  • Isolate: Evacuate the immediate 10-foot radius.

  • PPE: Don double nitrile gloves, safety goggles, and a half-mask respirator with organic vapor cartridges (if outside a fume hood).

  • Neutralize/Absorb:

    • Do NOT use water (spreads the organic chemical).[2]

    • Use Vermiculite or Activated Carbon pads. Carbon is preferred as it adsorbs the organic heterocycle effectively.

  • Clean Up: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Hazardous Organics."

  • Decontaminate: Wash the surface with a dilute soap solution (surfactant) to lift the hydrophobic residue.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13001394, 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (2011).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (General guidance on heterocycle stability).

Sources

Handling

Personal protective equipment for handling 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one

This guide outlines the safety, personal protective equipment (PPE), and operational handling protocols for 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (also known as 3-methoxy-5-acetylisoxazole ).[1] As a specialized inter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, personal protective equipment (PPE), and operational handling protocols for 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one (also known as 3-methoxy-5-acetylisoxazole ).[1]

As a specialized intermediate often used in the synthesis of bioactive isoxazole derivatives (e.g., sulfonamides, anthelmintics), this compound presents specific risks related to its chemical class (isoxazoles) and physical properties.[1] This guide prioritizes a "Safety by Design" approach, treating the compound as a potent bioactive agent in the absence of complete toxicological data.

Chemical Identity & Risk Profile

Before handling, verify the identity of your material against the Certificate of Analysis (CoA), as commercial databases often conflate methyl- and methoxy- analogs.[1]

Parameter Technical Detail
Chemical Name 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one
Synonyms 3-Methoxy-5-acetylisoxazole; 5-Acetyl-3-methoxyisoxazole
Structure Isoxazole ring substituted with a methoxy group (-OCH₃) at C3 and an acetyl group (-COCH₃) at C5.[1][2][3][4][5][6]
Physical State Liquid or Low-Melting Solid .[1][6] (Boiling Point: ~95°C at 15 mmHg).[1][3] Likely an oil at room temperature.[1]
Primary Hazards Acute Toxicity (Oral/Inhalation) , Skin/Eye Irritation , Sensitization .[1]
GHS Classification Warning .[1][5][6][7] H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection Zone Standard Requirement Advanced Requirement (High Volume/Spill)
Respiratory Engineering Control: Handle strictly inside a certified chemical fume hood.Respirator: NIOSH-approved N95 or P95 with Organic Vapor (OV) cartridges if hood containment is breached.[1]
Ocular Chemical Splash Goggles. Safety glasses are insufficient due to the liquid/oil nature of the compound (splash risk).[1]Face Shield (8-inch) worn over goggles during transfer of volumes >50 mL.[1]
Dermal (Hand) Double Gloving: 1. Inner: Nitrile (4 mil).2.[1] Outer: Nitrile (minimum 5 mil) or Neoprene.[1]Laminate Film (Silver Shield): Required for spill cleanup or immersion tasks.[1] Change outer gloves immediately upon splash.[1]
Body Lab Coat: 100% Cotton or Nomex (flame resistant), buttoned to the neck.[1] Long pants, closed-toe leather/chemical-resistant shoes.[1]Chemical Apron: Tyvek or rubber apron required when handling stock solutions >1 M.

Operational Handling Protocols

A. Receipt & Storage
  • Inspection: Upon receipt, inspect the vial for leakage. Isoxazoles can have a distinct odor; if you smell it before opening, the container is compromised.

  • Storage: Store in a cool, dry place (2–8°C recommended to minimize volatility and degradation). Keep under inert gas (Nitrogen/Argon) if the CoA indicates moisture sensitivity.[1]

B. Safe Weighing & Transfer (The "Closed Loop" Method)

Since the compound is likely a liquid or low-melting solid, traditional weighing paper is unsafe.[1] Use the following workflow to prevent contamination.

  • Equilibrate: Allow the vial to reach room temperature inside the fume hood to prevent condensation.

  • Tare: Place a clean, dry reaction vessel (flask/vial) on the balance.

  • Transfer:

    • If Liquid: Use a positive-displacement pipette or a glass syringe with a long needle.[1] Do not pour directly from the source vial.

    • If Solid: Use a disposable anti-static spatula.[1]

  • Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO, Methanol) directly to the vessel before removing it from the hood.

C. Reaction Setup
  • Venting: Isoxazole synthesis often involves exothermic steps.[1] Ensure reaction vessels are equipped with pressure-relief mechanisms (e.g., bubblers) if heating.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases , which can cleave the isoxazole ring or cause uncontrolled decomposition.[1]

Emergency Response & Disposal

Accidental Exposure[1][3][7]
  • Skin Contact: Immediately strip contaminated clothing.[1][6] Flush skin with tepid water for 15 minutes .[1] Do not use solvents (ethanol/acetone) to wash skin, as they increase absorption.[1]

  • Eye Contact: Flush actively for 15 minutes at an eyewash station, holding eyelids open.[1] Seek immediate ophthalmological evaluation.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

Spill Cleanup (Small Scale < 50 mL)
  • Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • Don PPE: Double nitrile gloves, goggles, lab coat, and respirator (if outside hood).[1]

  • Absorb: Cover the spill with vermiculite, dry sand, or proprietary organic spill pads.[1]

  • Neutralize: Clean the surface with a mild detergent and water solution.[1] Do not use bleach (potential reaction with nitrogenous heterocycle).[1]

Waste Disposal
  • Segregation: Dispose of as "Hazardous Organic Waste" .[1] Do not mix with aqueous acid waste streams.[1]

  • Labeling: Clearly label the waste container with the full chemical name and "Toxic/Irritant".[1]

Visualized Safety Workflows

Figure 1: Safe Handling Decision Tree

This diagram guides the researcher through the decision-making process for PPE and containment based on the physical state and operation scale.[1]

SafetyProtocol Start Start: Handling 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one StateCheck Check Physical State Start->StateCheck Liquid Liquid/Oil StateCheck->Liquid Solid Solid/Crystalline StateCheck->Solid LiquidPPE PPE: Splash Goggles + Double Nitrile Gloves Liquid->LiquidPPE SolidPPE PPE: Safety Glasses + Single Nitrile Gloves Solid->SolidPPE Transfer Transfer Method LiquidPPE->Transfer SolidPPE->Transfer Syringe Use Glass Syringe/ Pos. Displacement Pipette Transfer->Syringe If Liquid Spatula Use Disposable Anti-static Spatula Transfer->Spatula If Solid Hood Engineering Control: Fume Hood REQUIRED Syringe->Hood Spatula->Hood

Caption: Operational decision tree ensuring appropriate containment and PPE selection based on the compound's physical state.

Figure 2: Emergency Response Workflow

Immediate actions to take in the event of exposure or spill.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Spill (>5mL) Type->Spill ActionSkin 1. Remove Clothing 2. Flush Water 15min 3. NO Solvents Skin->ActionSkin ActionEye 1. Hold Eyelids Open 2. Flush Eyewash 15min 3. Seek Medical Aid Eye->ActionEye ActionSpill 1. Evacuate Area 2. Absorb (Vermiculite) 3. Dispose as Haz Waste Spill->ActionSpill Report Report to EHS Officer ActionSkin->Report ActionEye->Report ActionSpill->Report

Caption: Step-by-step emergency response protocol for skin/eye exposure and laboratory spills.

References

  • European Patent Office. (1990).[1] Process for the preparation of 3,5-disubstituted isoxazoles (EP0207955B1).[1][3] Retrieved from [1]

  • PubChem. (2025).[1][5] 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one (Compound Summary). [Note: Used as structural analog for hazard classification].[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Isoxazole Derivatives General Handling. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] GHS Classification for Isoxazole Compounds.[1] Retrieved from [1]

Sources

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